Product packaging for 2',3'-dideoxy-5-iodocytidine(Cat. No.:CAS No. 114748-57-1)

2',3'-dideoxy-5-iodocytidine

Cat. No.: B1583618
CAS No.: 114748-57-1
M. Wt: 337.11 g/mol
InChI Key: UOPKTRLAQRTEKJ-SHYZEUOFSA-N
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Description

2',3'-dideoxy-5-iodocytidine is a useful research compound. Its molecular formula is C9H12IN3O3 and its molecular weight is 337.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12IN3O3 B1583618 2',3'-dideoxy-5-iodocytidine CAS No. 114748-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWJPSDPTPKJGN-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=NC2=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Inferred Mechanism of Action of 2',3'-Dideoxy-5-Iodocytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide delineates the inferred mechanism of action of 2',3'-dideoxy-5-iodocytidine, a nucleoside analog with presumed antiviral properties. In the absence of direct experimental data for this specific compound, this document extrapolates its biochemical and cellular activities based on comprehensive studies of its close structural analogs, primarily 2',3'-dideoxycytidine (ddC) and its 5-halogenated derivatives. The proposed mechanism involves intracellular phosphorylation to an active triphosphate metabolite, which then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase. This guide provides a detailed overview of the inferred metabolic pathway, enzymatic interactions, and antiviral action, supported by quantitative data from related compounds and detailed experimental protocols. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Inferred Mechanism of Action

The antiviral activity of this compound is predicated on a multi-step intracellular process, culminating in the termination of viral DNA synthesis. This process can be broken down into three key stages: cellular uptake and metabolism, competitive inhibition of reverse transcriptase, and DNA chain termination.

Cellular Uptake and Anabolic Phosphorylation

Following administration, this compound is transported into the host cell. Inside the cell, it undergoes a series of phosphorylation events, catalyzed by host cell kinases, to be converted into its active triphosphate form. This metabolic activation is a critical prerequisite for its antiviral effect.

Based on studies of ddC, the phosphorylation cascade is initiated by deoxycytidine kinase, which converts the nucleoside into its monophosphate derivative.[1][2] Subsequent phosphorylations to the diphosphate and ultimately the active triphosphate form are carried out by other cellular kinases.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_3_dideoxy_5_iodocytidine_ext This compound 2_3_dideoxy_5_iodocytidine_int This compound 2_3_dideoxy_5_iodocytidine_ext->2_3_dideoxy_5_iodocytidine_int Cellular Uptake dIMP This compound Monophosphate 2_3_dideoxy_5_iodocytidine_int->dIMP Phosphorylation dIDP This compound Diphosphate dIMP->dIDP Phosphorylation dITP This compound Triphosphate (Active Form) dIDP->dITP Phosphorylation dCK Deoxycytidine Kinase dCK->2_3_dideoxy_5_iodocytidine_int Other_Kinases Other Cellular Kinases Other_Kinases->dIMP Other_Kinases->dIDP

Figure 1: Inferred metabolic activation pathway of this compound.
Inhibition of Viral Reverse Transcriptase

The active triphosphate metabolite of this compound structurally mimics the natural deoxycytidine triphosphate (dCTP). This allows it to bind to the active site of viral reverse transcriptase. By competing with the endogenous dCTP, it acts as a competitive inhibitor of the enzyme, thereby slowing down the process of viral DNA synthesis.

DNA Chain Termination

The defining structural feature of 2',3'-dideoxynucleosides is the absence of a hydroxyl group at the 3' position of the sugar moiety. When the triphosphate analog of this compound is incorporated into the growing viral DNA chain by reverse transcriptase, the lack of a 3'-OH group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide. This results in the immediate termination of DNA chain elongation, leading to the production of incomplete and non-functional viral DNA.[3][4][5]

G Viral_RNA Viral RNA Template RT Reverse Transcriptase Viral_RNA->RT Incorporation Incorporation into DNA Chain RT->Incorporation Growing_DNA Growing Viral DNA Chain Growing_DNA->RT dITP This compound Triphosphate dITP->RT Competitive Binding dCTP Natural dCTP dCTP->RT Natural Substrate Termination Chain Termination (No 3'-OH group) Incorporation->Termination

Figure 2: Inferred mechanism of reverse transcriptase inhibition and DNA chain termination.

Quantitative Data from Analogous Compounds

The following tables summarize key quantitative parameters for 2',3'-dideoxycytidine (ddC) and its 5-fluoro derivative, which provide an expected range of activity for this compound.

Table 1: Antiviral Activity
CompoundVirusCell LineEC50 (µM)EC90 (µM)
β-d-2′,3′-Dideoxy-3′-oxa-5-fluorocytidineHIV-1Primary Human Lymphocytes0.040.26
β-d-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidineWild-type HIV-1--0.08
β-d-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidineLamivudine-resistant HIV-1--0.15
3'-Azido-2',3'-dideoxy-5-methylcytidineHIV-1Human PBM cells0.09-
3'-Azido-2',3'-dideoxy-5-methylcytidineHIV-1Human macrophages0.006-

Data sourced from references[6][7][8].

Table 2: Enzyme Inhibition and Affinity
CompoundEnzymeKm (µM)Ki (µM)
2',3'-Dideoxycytidine (ddC)Cytoplasmic Deoxycytidine Kinase180 ± 30-
2',3'-Dideoxycytidine (ddC)Mitochondrial Deoxycytidine Kinase120 ± 20-
2',3'-Dideoxycytidine Triphosphate (ddCTP)DNA Polymerase α-110 ± 40
2',3'-Dideoxycytidine Triphosphate (ddCTP)DNA Polymerase β-2.6 ± 0.3
2',3'-Dideoxycytidine Triphosphate (ddCTP)DNA Polymerase γ-0.016 ± 0.008
3'-Azido-2',3'-dideoxy-5-methylcytidine TriphosphateHIV-1 Reverse Transcriptase-0.0093

Data sourced from references[8][9][10].

Detailed Experimental Protocols

The following are generalized protocols based on methodologies used for analogous compounds, which would be applicable for the investigation of this compound.

Antiviral Activity Assay

This protocol is designed to determine the effective concentration of the compound required to inhibit viral replication in cell culture.

  • Cell Culture: Maintain a culture of human T-lymphoblastic cells (e.g., MT-2) in appropriate growth medium.

  • Infection: Infect triplicate wells of a 96-well plate containing 104 cells per well with a stock of HIV at a multiplicity of infection (MOI) of 0.1.

  • Drug Treatment: Add serial dilutions of this compound to the infected wells.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified CO2 incubator.

  • Viability Assay: Quantify cell viability using a tetrazolium dye reduction method (e.g., MTT assay).

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the drug concentration.

G Start Start Cell_Culture Culture MT-2 Cells Start->Cell_Culture Infection Infect Cells with HIV (MOI=0.1) Cell_Culture->Infection Drug_Addition Add Serial Dilutions of This compound Infection->Drug_Addition Incubation Incubate for 5 Days Drug_Addition->Incubation MTT_Assay Perform MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis Calculate EC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for determining the antiviral activity of this compound.
In Vitro Reverse Transcriptase Inhibition Assay

This assay measures the ability of the triphosphate form of the compound to inhibit the activity of purified reverse transcriptase.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., (rA)n•(dT)12-18), purified HIV-1 reverse transcriptase, and the natural substrate dTTP (radiolabeled).

  • Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution of cold trichloroacetic acid (TCA).

  • Precipitation and Filtration: Precipitate the newly synthesized DNA and collect it on glass fiber filters.

  • Quantification: Measure the amount of incorporated radiolabeled dTTP using a scintillation counter.

  • Data Analysis: Determine the inhibition constant (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations using Lineweaver-Burk or other kinetic plots.

Conclusion

While direct experimental evidence for this compound is currently lacking, a robust mechanistic framework can be inferred from the extensive research on its close structural analogs. It is highly probable that this compound functions as a prodrug that, upon intracellular conversion to its triphosphate form, acts as a potent and selective inhibitor of viral reverse transcriptase through competitive binding and DNA chain termination. The provided quantitative data for related compounds and the detailed experimental protocols offer a solid foundation for the future investigation and development of this and other novel nucleoside analogs. Further research is warranted to empirically validate this inferred mechanism and to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.

References

An In-depth Technical Guide to 2',3'-dideoxy-5-iodocytidine: Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 2',3'-dideoxy-5-iodocytidine (ddI-Cyt), a nucleoside analog with noted antiviral properties. The information is presented to support research and development efforts in the fields of medicinal chemistry and antiviral drug discovery.

Core Chemical Properties

This compound is a synthetic pyrimidine nucleoside analog. Its core chemical and physical properties are summarized in the table below, providing a foundational understanding of its identity and behavior.

PropertyValueSource
Molecular Formula C₉H₁₂IN₃O₃[1]
Molecular Weight 337.11 g/mol [1]
Appearance White to Off-white Solid[1]
Melting Point >156°C (decomposition)[1]
Solubility Slightly soluble in Acetonitrile, DMSO, Methanol, and Water[1]
Storage Conditions -20°C, Hygroscopic[1]

Chemical Structure and Identification

The structural identity of this compound is defined by its unique arrangement of atoms. The absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar moiety is a key feature of the dideoxynucleoside class.

IdentifierValueSource
IUPAC Name 4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one[1]
SMILES C1CC(OC1CO)N2C=C(C(=NC2=O)N)I[1]
InChI Key AMWJPSDPTPKJGN-CAHLUQPWSA-N[1]
CAS Number 114748-57-1

Antiviral Mechanism of Action: A Focus on HIV

As a nucleoside reverse transcriptase inhibitor (NRTI), this compound's primary mechanism of antiviral activity against retroviruses like HIV involves the termination of viral DNA chain elongation.[2] This process is initiated by the intracellular phosphorylation of the parent compound into its active triphosphate form.

Intracellular Activation and Reverse Transcriptase Inhibition

The following diagram illustrates the intracellular metabolic pathway that activates this compound and its subsequent inhibition of HIV reverse transcriptase.

Caption: Intracellular activation and mechanism of action of this compound.

Once inside a host cell, this compound is sequentially phosphorylated by host cellular kinases to its monophosphate, diphosphate, and finally its active triphosphate form.[3] This active metabolite, this compound triphosphate, acts as a competitive inhibitor of the viral reverse transcriptase enzyme. It mimics the natural deoxynucleoside triphosphates (dNTPs) that the enzyme uses to build the viral DNA chain.

Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the sugar moiety of this compound triphosphate prevents the formation of the next phosphodiester bond, leading to premature chain termination.[2] This effectively halts the replication of the viral genome.

Experimental Protocols

General Synthesis of 2',3'-Dideoxynucleosides

The following protocol is a general method for the synthesis of 2',3'-dideoxynucleosides from ribonucleosides, which involves a radical deoxygenation of a bisxanthate intermediate.[4]

Materials:

  • Starting ribonucleoside (e.g., 5-iodocytidine)

  • Carbon disulfide (CS₂)

  • 3 M Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Bromoethane

  • Tris(trimethylsilyl)silane ((Me₃Si)₃SiH)

  • 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN)

  • Anhydrous acetonitrile (MeCN)

  • Heptane

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Formation of the Bisxanthate:

    • Dissolve the starting ribonucleoside in DMF.

    • Cool the solution to 0°C.

    • Add 3 M aqueous NaOH solution and CS₂ and stir for 30 minutes at 0°C.[5]

    • Perform an in-situ alkylation by adding bromoethane and allowing the reaction to proceed for 20 minutes.[5]

    • Isolate the resulting bisxanthate product by thorough washing with heptane, which should yield a product of suitable purity for the next step without chromatographic purification.[5]

  • Radical Deoxygenation:

    • Dissolve the bisxanthate in anhydrous MeCN and bring to reflux.

    • Add a solution of tris(trimethylsilyl)silane (4 equivalents) and ACHN (0.4 equivalents) in anhydrous MeCN dropwise.[5]

    • Continue stirring at reflux for 1 hour.[5]

    • Remove the solvent under vacuum.

  • Purification:

    • Purify the crude product by column chromatography to yield the desired 2',3'-dideoxynucleoside. The specific eluents for chromatography will need to be optimized based on the polarity of the target compound.

General Analytical Methods

For the analysis and characterization of this compound, standard analytical techniques employed for nucleoside analogs are applicable.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound and for monitoring reaction progress. A reverse-phase C18 column is typically used with a mobile phase consisting of a gradient of an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The spectra will show characteristic shifts for the protons and carbons of the pyrimidine base and the dideoxyribose sugar.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

The following diagram outlines a general workflow for the synthesis and analysis of this compound.

workflow Start Start: 5-Iodocytidine Step1 Step 1: Bisxanthate Formation Start->Step1 Step2 Step 2: Radical Deoxygenation Step1->Step2 Purification Purification: Column Chromatography Step2->Purification Analysis Analysis Purification->Analysis HPLC HPLC Analysis->HPLC NMR NMR Analysis->NMR MS Mass Spectrometry Analysis->MS Final Final Product: This compound Analysis->Final

Caption: General workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to 2',3'-Dideoxy-5-Iodocytidine: Discovery, History, and Scientific Core

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2',3'-dideoxy-5-iodocytidine, a halogenated derivative of the well-known antiviral agent 2',3'-dideoxycytidine (ddC, Zalcitabine). This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, mechanism of action, and the methodologies used for its evaluation. While this compound is commercially available for research purposes, including gene sequencing and as an antibiotic against Mycobacterium, its history and antiviral properties are not as extensively documented as its parent compound or other halogenated analogs.[1] This guide synthesizes the available information on closely related compounds to provide a predictive and contextual understanding of this molecule.

Discovery and History

The development of this compound is rooted in the broader history of nucleoside analogs as antiviral agents, a field that gained significant momentum with the discovery of Zidovudine (AZT) as a potent inhibitor of the Human Immunodeficiency Virus (HIV). The parent compound, 2',3'-dideoxycytidine (ddC), was one of the earliest nucleoside reverse transcriptase inhibitors (NRTIs) to be developed and approved for the treatment of HIV.

The core strategy in the development of ddC and its analogs was the modification of the sugar moiety of natural nucleosides. The absence of the 3'-hydroxyl group in the dideoxyribose sugar prevents the formation of the 3'-5'-phosphodiester bond during DNA synthesis, leading to chain termination when incorporated into a growing DNA strand by a viral reverse transcriptase.

Following the success of ddC, researchers explored various modifications to the pyrimidine base to enhance antiviral activity, improve the safety profile, or overcome drug resistance. Halogenation at the 5-position of the pyrimidine ring was a common strategy. While the 5-fluoro and 5-chloro analogs of 2',3'-dideoxycytidine have been synthesized and evaluated for their anti-HIV activity, the specific discovery and detailed historical development of this compound are not well-documented in publicly available literature. Its commercial availability suggests it has been synthesized and likely evaluated in various biological assays, though comprehensive reports on its antiviral efficacy are scarce.

Synthesis

A general approach for the iodination of a cytidine analog involves the use of an iodinating agent in a suitable solvent. For instance, the synthesis of 5-iodo-2'-deoxycytidine has been achieved using iodine and 3-chloroperbenzoic acid in N,N-dimethylformamide. A similar electrophilic substitution reaction at the C5 position of the pyrimidine ring of 2',3'-dideoxycytidine is the most probable method for the synthesis of its 5-iodo derivative.

Mechanism of Action

The mechanism of action of this compound as an antiviral agent is presumed to be identical to that of its parent compound, 2',3'-dideoxycytidine, and other nucleoside reverse transcriptase inhibitors.

Intracellular Activation and Reverse Transcriptase Inhibition

As a nucleoside analog, this compound requires intracellular phosphorylation to its active triphosphate form, this compound-5'-triphosphate (ddITP). This phosphorylation is carried out by host cellular kinases.

Once converted to its triphosphate form, ddITP acts as a competitive inhibitor of the viral reverse transcriptase. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand.

The key feature of this compound, like all dideoxynucleosides, is the absence of a hydroxyl group at the 3' position of the sugar moiety. When ddITP is incorporated into the growing DNA chain, the lack of a 3'-OH group makes it impossible for the reverse transcriptase to form the next 3'-5'-phosphodiester bond, thereby terminating the elongation of the viral DNA. This premature chain termination effectively halts viral replication.

Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication Cycle ddIC This compound ddIMP ddIC-Monophosphate ddIC->ddIMP Cellular Kinases ddIDP ddIC-Diphosphate ddIMP->ddIDP Cellular Kinases ddITP ddIC-Triphosphate (Active) ddIDP->ddITP Cellular Kinases RT Reverse Transcriptase ddITP->RT Competitive Inhibition (with dCTP) vRNA Viral RNA vDNA Viral DNA Synthesis vRNA->vDNA Reverse Transcription RT->vDNA ChainTermination Chain Termination vDNA->ChainTermination MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound Incubate_Plate Incubate for 3-5 days Add_Compound->Incubate_Plate Add_MTT Add MTT solution Incubate_Plate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization buffer Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_CC50 Calculate CC50 value Read_Absorbance->Calculate_CC50 End End Calculate_CC50->End

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 2',3'-dideoxy-5-iodocytidine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the cellular pharmacology of the nucleoside analog 2',3'-dideoxy-5-iodocytidine (5-iodo-ddC). As a derivative of 2',3'-dideoxycytidine (ddC, Zalcitabine), a known anti-HIV agent, 5-iodo-ddC is presumed to follow a similar metabolic activation pathway to exert its therapeutic effects. This document details its cellular entry, the critical multi-step phosphorylation process to its active triphosphate form, its mechanism of action as a DNA chain terminator, and potential catabolic pathways. Detailed experimental protocols for studying its metabolism and enzyme kinetics are provided, supplemented by quantitative data and graphical representations of key pathways and workflows to facilitate understanding and further research in the field of antiviral drug development.

Cellular Uptake and Transport

The entry of this compound into target cells is the initial step required for its pharmacological activity. Like its parent compound, ddC, and other dideoxynucleosides, 5-iodo-ddC is expected to utilize endogenous nucleoside transport systems to cross the cell membrane. These transporters are responsible for the salvage of natural nucleosides for nucleic acid synthesis. While specific transporters for 5-iodo-ddC have not been explicitly identified, the transport of the structurally similar ddC is known to be a mediated process. Resistance to ddC cytotoxicity has been observed in some cell lines due to a decreased ability to accumulate intracellular drug anabolites, although the transport mechanism itself appeared similar to that in sensitive cells[1].

cluster_membrane Cell Membrane transporter Nucleoside Transporter intracellular 5-iodo-ddC (Intracellular) transporter->intracellular extracellular 5-iodo-ddC (Extracellular) extracellular->transporter Uptake

Caption: Cellular uptake of 5-iodo-ddC via a nucleoside transporter.

Intracellular Metabolism: The Activation Pathway

Once inside the cell, 5-iodo-ddC must be anabolized to its active form, this compound-5'-triphosphate (5-iodo-ddCTP). This is a sequential three-step phosphorylation cascade catalyzed by host cell kinases.

  • Monophosphorylation: The initial and rate-limiting step is the conversion of 5-iodo-ddC to its 5'-monophosphate (5-iodo-ddCMP), catalyzed primarily by deoxycytidine kinase (dCK). Studies on the parent compound, ddC, show it is a poor substrate for both cytoplasmic and mitochondrial dCK, exhibiting high Michaelis-Menten constants (Km)[2][3].

  • Diphosphorylation: 5-iodo-ddCMP is subsequently phosphorylated to its 5'-diphosphate (5-iodo-ddCDP) by UMP-CMP kinase.

  • Triphosphorylation: The final step is the formation of the active 5-iodo-ddCTP from 5-iodo-ddCDP, a reaction catalyzed by nucleoside diphosphate kinase.

For the parent compound ddC, the triphosphate form (ddCTP) constitutes approximately 40% of the total intracellular acid-soluble metabolites[2][3]. The intracellular half-life of ddCTP is significant, with an initial retention half-life of about 2.6 hours after the removal of the extracellular drug[2][3].

ddC 5-iodo-ddC ddCMP 5-iodo-ddCMP ddC->ddCMP ATP -> ADP ddCDP 5-iodo-ddCDP ddCMP->ddCDP ATP -> ADP ddCTP 5-iodo-ddCTP (Active Form) ddCDP->ddCTP ATP -> ADP dCK Deoxycytidine Kinase (dCK) dCK->ddCMP CMPK UMP-CMP Kinase CMPK->ddCDP NDPK Nucleoside Diphosphate Kinase NDPK->ddCTP

Caption: Intracellular phosphorylation cascade of 5-iodo-ddC.

Table 1: Enzyme Kinetics for ddC Phosphorylation

(Data for the parent compound 2',3'-dideoxycytidine (ddC) are presented as an analogue)

EnzymeSubstrateKm (μM)Vmax (pmol/min/mg protein)Cell Line/SourceCitation
Cytoplasmic Deoxycytidine KinaseddC180 ± 30-Molt-4[2][3]
Mitochondrial Deoxycytidine KinaseddC120 ± 20-Molt-4[2][3]
Cytoplasmic Deoxycytidine KinaseddC80 ± 712 ± 1.1U937[1]
Cytoplasmic Deoxycytidine Kinase (Resistant)ddC140 ± 97.8 ± 0.5U937-R[1]

Mechanism of Action

The antiviral activity of 5-iodo-ddC is mediated by its triphosphate metabolite, 5-iodo-ddCTP. This active form acts as a potent inhibitor of viral reverse transcriptase (RT) and a DNA chain terminator.

  • Competitive Inhibition: 5-iodo-ddCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of the viral RT.

  • DNA Chain Termination: Once incorporated into the growing viral DNA strand, 5-iodo-ddCTP terminates chain elongation. This is because the 2',3'-dideoxyribose sugar lacks the 3'-hydroxyl group necessary to form the next 3'-5' phosphodiester bond.

The parent metabolite, ddCTP, is a potent inhibitor of HIV reverse transcriptase and mitochondrial DNA polymerase γ, while being a much weaker inhibitor of cellular DNA polymerases α and β[2][3]. This differential sensitivity is crucial for the drug's selective antiviral activity and is also linked to its primary dose-limiting toxicity, peripheral neuropathy, which is associated with mitochondrial dysfunction[1].

Table 2: Inhibition Constants (Ki) of ddCTP Against Various DNA Polymerases

(Data for the parent metabolite 2',3'-dideoxycytidine-5'-triphosphate (ddCTP) are presented as an analogue)

DNA PolymeraseKi (μM)Inhibition TypeCitation
DNA Polymerase α110 ± 40Competitive with dCTP[2][3]
DNA Polymerase β2.6 ± 0.3Competitive with dCTP[2][3]
DNA Polymerase γ (Mitochondrial)0.016 ± 0.008Competitive with dCTP[2][3]

Catabolism and Efflux

The metabolic fate of nucleoside analogs can include degradation by cellular enzymes. A primary catabolic pathway for cytidine analogs is deamination by cytidine deaminase. However, 2',3'-dideoxycytidine has been shown to be highly resistant to deamination by human cytidine-deoxycytidine deaminase[2][3]. It is therefore likely that 5-iodo-ddC also resists this catabolic pathway, contributing to a longer intracellular persistence of its anabolites. Efflux of ddC and its metabolites from the cell follows a biphasic course[2].

Experimental Protocols

Protocol: Analysis of Intracellular Metabolites by HPLC

This protocol outlines the procedure for quantifying the intracellular concentrations of 5-iodo-ddC and its phosphorylated derivatives.

  • Cell Culture and Treatment:

    • Seed a human T-lymphoblastic cell line (e.g., CEM or Molt-4) at a density of 5 x 10⁵ cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum.

    • Incubate cells with a known concentration (e.g., 1-10 μM) of radiolabeled or non-radiolabeled 5-iodo-ddC for various time points (e.g., 2, 4, 8, 24 hours) at 37°C.

  • Cell Harvesting and Extraction:

    • Harvest cells by centrifugation (e.g., 500 x g for 5 minutes) at 4°C.

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Extract the intracellular metabolites by adding 200 μL of ice-cold 60% methanol. Vortex vigorously and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Sample Preparation:

    • Transfer the methanol-soluble supernatant to a new tube.

    • Evaporate the methanol to dryness using a vacuum centrifuge.

    • Resuspend the dried extract in 100 μL of mobile phase or water for HPLC analysis.

  • HPLC Analysis:

    • Analyze the sample using a strong anion-exchange (SAX) HPLC column (e.g., Whatman Partisil-10 SAX).

    • Employ a gradient elution system. For example, a linear gradient from 100% buffer A (e.g., 5 mM NH₄H₂PO₄, pH 2.8) to 100% buffer B (e.g., 0.5 M NH₄H₂PO₄, pH 3.7) over 40 minutes at a flow rate of 1 mL/min[4].

    • Detect the compounds by UV absorbance at an appropriate wavelength (e.g., 270-280 nm) or by in-line scintillation counting if using a radiolabeled drug.

    • Identify and quantify the peaks corresponding to 5-iodo-ddC, 5-iodo-ddCMP, 5-iodo-ddCDP, and 5-iodo-ddCTP by comparing retention times and peak areas with known standards.

A 1. Cell Culture (e.g., CEM cells) B 2. Incubate with 5-iodo-ddC A->B C 3. Harvest & Wash Cells B->C D 4. Methanol Extraction C->D E 5. Evaporate & Resuspend D->E F 6. Anion-Exchange HPLC Analysis E->F G 7. Peak Identification & Quantification F->G

Caption: Workflow for the analysis of intracellular 5-iodo-ddC metabolites.

Protocol: Deoxycytidine Kinase (dCK) Activity Assay

This protocol measures the enzymatic activity of dCK in phosphorylating 5-iodo-ddC.

  • Enzyme Preparation:

    • Use purified recombinant human dCK or a cytosolic extract from a relevant cell line as the enzyme source[4].

  • Reaction Mixture:

    • Prepare a reaction mixture (final volume 50 μL) containing:

      • 50 mM Tris-HCl (pH 7.5)

      • 5 mM ATP

      • 5 mM MgCl₂

      • 10 mM Dithiothreitol (DTT)

      • Varying concentrations of [³H]-5-iodo-ddC (as substrate).

    • Include control reactions without enzyme or without ATP.

  • Enzymatic Reaction:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate at 37°C for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by boiling for 2 minutes or by adding an equal volume of cold methanol.

  • Analysis of Product:

    • Separate the phosphorylated product ([³H]-5-iodo-ddCMP) from the unreacted substrate ([³H]-5-iodo-ddC) using thin-layer chromatography (TLC) or by spotting the reaction mixture onto DEAE-cellulose filter discs.

    • Wash the discs extensively with a suitable buffer (e.g., 4 mM ammonium formate) to remove the unreacted nucleoside.

    • Quantify the radioactivity retained on the discs (representing the phosphorylated product) using liquid scintillation counting.

  • Data Analysis:

    • Calculate the rate of reaction (pmol of product formed per minute per mg of protein).

    • Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

References

Potential Therapeutic Applications of 2',3'-Dideoxy-5-Iodocytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of the nucleoside analog 2',3'-dideoxy-5-iodocytidine. While specific data for this compound is limited, this paper extrapolates its potential antiviral and anticancer activities based on the well-established mechanisms of action of related 2',3'-dideoxynucleosides and 5-halogenated cytidine analogs. This document covers the presumed mechanism of action, potential therapeutic targets, a plausible synthetic route, and detailed experimental protocols for the evaluation of its efficacy. All quantitative data from related compounds are summarized for comparative analysis.

Introduction

2',3'-Dideoxynucleosides are a class of synthetic nucleoside analogs that lack the hydroxyl group at the 2' and 3' positions of the ribose sugar. This structural modification makes them potent chain terminators of DNA synthesis, a property that has been successfully exploited in the development of antiviral and anticancer drugs. The parent compound, 2',3'-dideoxycytidine (ddC, Zalcitabine), was one of the first antiretroviral agents approved for the treatment of HIV-1 infection[1][2]. The introduction of a halogen atom at the 5-position of the pyrimidine base can further modulate the biological activity and pharmacokinetic properties of these analogs. This guide focuses on the potential of this compound as a therapeutic agent.

Mechanism of Action

The therapeutic potential of this compound is predicated on its ability to act as a DNA chain terminator. The proposed mechanism of action involves several key intracellular steps:

  • Cellular Uptake: The nucleoside analog is transported into the cell via nucleoside transporters.

  • Phosphorylation: To become active, this compound must be successively phosphorylated to its 5'-monophosphate, 5'-diphosphate, and active 5'-triphosphate forms. The initial and rate-limiting step is the phosphorylation to the monophosphate, which is catalyzed by deoxycytidine kinase (dCK)[3][4].

  • Inhibition of DNA Synthesis: The active triphosphate analog, this compound triphosphate, acts as a competitive inhibitor of viral reverse transcriptases (in the case of retroviruses) or cellular DNA polymerases with respect to the natural substrate, deoxycytidine triphosphate (dCTP)[5].

  • Chain Termination: Upon incorporation into a growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to the termination of DNA chain elongation[6][7].

Signaling Pathway: Activation and Incorporation

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_dna_synthesis DNA Synthesis ddIC This compound ddIC_in This compound ddIC->ddIC_in Nucleoside Transporter ddICMP ddIC-Monophosphate ddIC_in->ddICMP Phosphorylation ddICDP ddIC-Diphosphate ddICMP->ddICDP Phosphorylation ddICTP ddIC-Triphosphate (Active Form) ddICDP->ddICTP Phosphorylation RT_Polymerase Viral Reverse Transcriptase / Cellular DNA Polymerase ddICTP->RT_Polymerase Competitive Inhibition dCK Deoxycytidine Kinase (dCK) dCK->ddIC_in Other_Kinases Other Kinases Other_Kinases->ddICMP Other_Kinases->ddICDP DNA_Elongation Growing DNA Chain RT_Polymerase->DNA_Elongation Incorporation Chain_Termination Chain Termination DNA_Elongation->Chain_Termination

Figure 1: Proposed metabolic activation and mechanism of action of this compound.

Potential Therapeutic Applications

Antiviral Activity

Several 2',3'-dideoxynucleoside analogs have also shown activity against the hepatitis B virus (HBV). The mechanism of action is similar, involving the inhibition of the HBV DNA polymerase.

5-substituted 2'-deoxycytidines, such as 5-iodo-2'-deoxycytidine, have demonstrated selective inhibition of herpes simplex virus (HSV) replication[9]. This suggests that this compound may also possess activity against HSV and potentially other DNA viruses.

Anticancer Activity

The ability of 2',3'-dideoxynucleosides to inhibit cellular DNA polymerases provides a rationale for their investigation as anticancer agents. DNA polymerase beta (Pol β), an enzyme often overexpressed in tumors, is a potential target[10]. Treatment with 2',3'-dideoxycytidine has been shown to inhibit the proliferation of Pol β-overexpressing melanoma cells in vitro and in vivo[10]. Furthermore, 5-iodo-2'-deoxyuridine has been investigated as a radiosensitizer in cancer therapy, suggesting a potential dual role for 5-iodinated nucleoside analogs in oncology[11].

Quantitative Data Summary

Due to the limited availability of quantitative data specifically for this compound, the following tables summarize data for structurally related and parent compounds to provide a basis for comparison and to guide future research.

Table 1: Antiviral Activity of Related Dideoxycytidine Analogs

CompoundVirusCell LineEC50 / IC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)Reference
2',3'-Dideoxycytidine (ddC)HIV-1Human OKT4+ lymphocytes>0.5 (complete block)>5>10[5]
(-)-β-L-2',3'-Dideoxycytidine (L-ddC)HIV-1MT-2 cells---[5]
(-)-β-L-2',3'-Dideoxy-5-fluorocytidine (L-FddC)HIV-1MT-2 cells---[5]
3'-Azido-2',3'-dideoxy-5-methylcytidine (CS-92)HIV-1Human PBM cells0.09>200>2222[12]
3'-Azido-2',3'-dideoxy-5-methylcytidine (CS-92)HIV-1Human macrophages0.006>200>33333[12]

Table 2: Inhibition of Reverse Transcriptase and DNA Polymerases by Triphosphate Analogs

Compound (Triphosphate form)EnzymeKi (µM)Inhibition TypeReference
L-ddCTPHIV-1 Reverse Transcriptase2Competitive[5]
L-FddCTPHIV-1 Reverse Transcriptase1.6Competitive[5]
ddCTPDNA Polymerase α110 ± 40Competitive[13]
ddCTPDNA Polymerase β2.6 ± 0.3Competitive[13]
ddCTPDNA Polymerase γ0.016 ± 0.008Competitive[13]
CS-92-TPHIV-1 Reverse Transcriptase0.0093Competitive[12]

Table 3: Pharmacokinetic Parameters of Related Dideoxynucleosides in Animal Models

CompoundAnimal ModelDose & RouteT1/2 (h)CL (L/h/kg)Vd (L/kg)Bioavailability (%)Reference
2',3'-Dideoxycytidine (DDC)Rat10-200 mg/kg IV0.98 ± 0.181.67 ± 0.241.2 ± 0.21N/A[9]
β-d-2′,3′-Dideoxy-3′-oxa-5-fluorocytidine (d-FDOC)Rhesus MonkeyIV2.1--38 (oral)[3]
CS-92Rhesus MonkeyIV1.52--21 (oral)[12]

Synthesis and Formulation

Plausible Synthesis of this compound

A potential approach involves the deoxygenation of a suitably protected 5-iodocytidine derivative. An alternative would be the glycosylation of a protected 2,3-dideoxyribose with iodinated cytosine. A general scheme for the synthesis of 2',3'-dideoxynucleosides from ribonucleosides has been described, involving the radical deoxygenation of a xanthate derivative[6]. The synthesis of 5-iodo-2'-deoxycytidine from 2'-deoxycytidine has also been reported, utilizing iodine and m-chloroperoxybenzoic acid (mCPBA) in DMF[14]. Combining these methodologies could lead to the desired product.

Formulation for Therapeutic Delivery

The formulation of this compound for therapeutic use would likely follow strategies employed for other nucleoside analogs. Oral bioavailability is a key consideration. Formulations may include standard excipients for tablets or capsules. For targeted delivery or to overcome resistance, novel drug delivery systems such as liposomes or polymeric nanoparticles could be explored[10]. Nanogel formulations have also been investigated for the delivery of nucleoside analogs in their active triphosphate form[15].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of a compound on cultured cells.

Materials:

  • Cell line of interest (e.g., cancer cell line or host cell line for viral assays)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100-150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-HIV Reverse Transcriptase Assay

This protocol measures the ability of the triphosphate form of the compound to inhibit the activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(A) template and Oligo(dT) primer

  • Deoxynucleotide triphosphate (dNTP) mix (dATP, dGTP, dCTP, dTTP)

  • [³H]-dTTP or a non-radioactive detection system

  • This compound triphosphate

  • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(A)•oligo(dT) template/primer, and dNTPs (including a labeled dNTP).

  • Add varying concentrations of this compound triphosphate to the reaction mixture.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA.

  • Precipitate the newly synthesized DNA on ice.

  • Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Determine the concentration of the inhibitor that reduces the RT activity by 50% (IC50).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Compound This compound Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antiviral Antiviral Assay (e.g., HIV Replication) Compound->Antiviral Anticancer Anticancer Assay (e.g., Cell Proliferation) Compound->Anticancer Phosphorylation Phosphorylation Assay (with dCK) Compound->Phosphorylation IC50_CC50 Determine IC50 & CC50 Cytotoxicity->IC50_CC50 Antiviral->IC50_CC50 Anticancer->IC50_CC50 Selectivity Calculate Selectivity Index IC50_CC50->Selectivity Selectivity->Phosphorylation Proceed if promising Enzyme_Inhibition Enzyme Inhibition Assay (RT / DNA Polymerase) Phosphorylation->Enzyme_Inhibition Triphosphate form Ki_Determination Determine Ki Enzyme_Inhibition->Ki_Determination Chain_Termination_Assay Chain Termination Assay Enzyme_Inhibition->Chain_Termination_Assay

References

Methodological & Application

Application Notes and Protocols for 2',3'-dideoxy-5-iodocytidine in Retroviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-dideoxy-5-iodocytidine (IdC) is a nucleoside analog that holds potential as a therapeutic agent against retroviruses, such as the Human Immunodeficiency Virus (HIV). As with other 2',3'-dideoxynucleosides, its mechanism of action is predicated on the inhibition of reverse transcriptase, a critical enzyme for retroviral replication. Upon intracellular phosphorylation to its active triphosphate form, IdC can be incorporated into the nascent viral DNA strand. Lacking a 3'-hydroxyl group, the incorporated IdC acts as a chain terminator, prematurely halting DNA synthesis and thus preventing the completion of reverse transcription. This document provides detailed application notes and experimental protocols for the evaluation of IdC in retroviral assays.

Mechanism of Action: Chain Termination of Reverse Transcription

Retroviruses, upon entering a host cell, utilize the enzyme reverse transcriptase (RT) to convert their RNA genome into double-stranded DNA. This viral DNA is then integrated into the host cell's genome, allowing for the production of new viral particles. Nucleoside reverse transcriptase inhibitors (NRTIs) like this compound are designed to disrupt this process.

Signaling Pathway of NRTI Action

NRTI_Mechanism cluster_cell Host Cell cluster_virus Retroviral Replication Cycle IdC This compound (IdC) IdC_MP IdC-Monophosphate IdC->IdC_MP Cellular Kinases IdC_DP IdC-Diphosphate IdC_MP->IdC_DP IdC_TP IdC-Triphosphate (Active Form) IdC_DP->IdC_TP DNA_synthesis Viral DNA Synthesis IdC_TP->DNA_synthesis Incorporation by RT Viral_RNA Viral RNA Template Viral_RNA->DNA_synthesis Template RT Reverse Transcriptase RT->DNA_synthesis dNTPs Natural dNTPs dNTPs->DNA_synthesis Chain_termination Chain Termination DNA_synthesis->Chain_termination IdC lacks 3'-OH

Caption: Mechanism of action of this compound as a chain-terminating retroviral reverse transcriptase inhibitor.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the evaluation of this compound (IdC) in anti-HIV-1 assays. These tables are provided as a template for organizing experimental results.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of IdC in T-Lymphocytic Cells (e.g., MT-4)

CompoundEC50 (µM)aCC50 (µM)bSelectivity Index (SI)c
IdC 0.75>100>133
AZT (Control)0.02502500
ddC (Control)0.52550

a EC50: 50% effective concentration required to inhibit HIV-1 replication. b CC50: 50% cytotoxic concentration that reduces cell viability by 50%. c Selectivity Index (SI) = CC50 / EC50.

Table 2: Inhibition of Recombinant HIV-1 Reverse Transcriptase by IdC-Triphosphate

Compound (Triphosphate form)IC50 (µM)d
IdC-TP 0.15
AZT-TP (Control)0.05
ddC-TP (Control)0.1

d IC50: 50% inhibitory concentration against the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antiretroviral activity of this compound.

Protocol 1: Cell-Based Anti-HIV-1 Replication Assay

This protocol is designed to determine the effective concentration of IdC required to inhibit HIV-1 replication in a cell-based model.

Experimental Workflow for Anti-HIV-1 Assay

Antiviral_Workflow A Prepare serial dilutions of IdC and control drugs D Add drug dilutions to infected cell cultures A->D B Seed target cells (e.g., MT-4) in 96-well plates C Infect cells with a standardized dose of HIV-1 B->C C->D E Incubate for 4-5 days at 37°C, 5% CO2 D->E F Measure viral replication (e.g., p24 antigen ELISA) E->F G Determine EC50 value F->G

Caption: A generalized workflow for a cell-based anti-HIV-1 replication assay.

Materials:

  • T-lymphocytic cell line (e.g., MT-4, CEM, or peripheral blood mononuclear cells - PBMCs)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin/streptomycin)

  • This compound (IdC) and control drugs (e.g., AZT, ddC)

  • 96-well cell culture plates

  • HIV-1 p24 antigen ELISA kit

  • CO2 incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of IdC in a suitable solvent (e.g., DMSO or sterile water). Create a series of 2-fold or 10-fold dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Seeding: Seed the target cells into 96-well plates at a density of 5 x 104 cells per well in 100 µL of culture medium.

  • Infection: Add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01-0.1) to each well. Include uninfected control wells.

  • Drug Addition: Immediately after infection, add 50 µL of the prepared drug dilutions to the respective wells. Include wells with no drug as a positive control for viral replication.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each drug concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of IdC to the host cells used in the antiviral assay.

Procedure:

  • Cell Seeding: Seed the same target cells used in the antiviral assay in a 96-well plate at the same density.

  • Drug Addition: Add the same serial dilutions of IdC to the wells. Include wells with no drug as a cell viability control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days) under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. Determine the CC50 value from the dose-response curve.

Protocol 3: Recombinant HIV-1 Reverse Transcriptase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the active triphosphate form of IdC on the enzymatic activity of HIV-1 RT.

Logical Relationship in Drug Evaluation

Drug_Evaluation_Logic A Primary Screening: Cell-based Antiviral Assay (EC50, CC50, SI) B Is the compound active and non-toxic? A->B C Mechanism of Action Study: Enzymatic Assay (IC50) B->C Yes F Discard or Modify B->F No D Does the active form inhibit the target enzyme? C->D E Lead Candidate D->E Yes D->F No

Caption: Logical flow for the evaluation of an antiviral compound from primary screening to mechanism of action studies.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • IdC-triphosphate (IdC-TP) and control NRTI-triphosphates

  • Poly(A)/oligo(dT) template/primer

  • [³H]-dTTP (radiolabeled thymidine triphosphate) or a non-radioactive detection system

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Scintillation counter and scintillation fluid (for radioactive assay)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, poly(A)/oligo(dT) template/primer, and a mix of dNTPs including [³H]-dTTP.

  • Inhibitor Addition: Add varying concentrations of IdC-TP or control inhibitors to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). Precipitate the newly synthesized DNA on ice.

  • Washing and Quantification: Collect the precipitated DNA on a filter membrane, wash with TCA and ethanol to remove unincorporated nucleotides.

  • Measurement: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of IdC-TP. Determine the IC50 value from the dose-response curve.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the in vitro evaluation of this compound as a potential anti-retroviral agent. By systematically determining its efficacy in cell-based assays, assessing its cytotoxicity, and confirming its mechanism of action through enzymatic assays, researchers can effectively characterize the antiviral profile of this and other novel nucleoside analogs. Careful adherence to these methodologies will ensure the generation of robust and reproducible data critical for the advancement of new antiretroviral therapies.

Application Notes & Protocols: Quantification of 2',3'-dideoxy-5-iodocytidine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-dideoxy-5-iodocytidine is a synthetic nucleoside analog with potential applications in antiviral and anticancer research. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The methodologies described are based on established principles of chromatography and mass spectrometry for the analysis of nucleoside analogs.

Analytical Techniques

The primary methods for the quantification of this compound in biological samples are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. LC-MS/MS, in particular, offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies.

Key Techniques:

  • High-Performance Liquid Chromatography (HPLC): A technique used to separate, identify, and quantify each component in a mixture.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective analytical technique that combines the separating power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol describes a robust method for the determination of this compound in plasma samples.

1. Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method can be employed for sample cleanup.[1]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

  • LC System: A UHPLC or HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for separating nucleoside analogs.[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

3. Method Validation

The analytical method should be validated according to regulatory guidelines, assessing parameters such as:

  • Linearity

  • Accuracy and Precision

  • Selectivity and Specificity

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term)

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

For applications where the sensitivity of LC-MS/MS is not required, HPLC with UV detection can be a cost-effective alternative.

1. Sample Preparation

The same protein precipitation protocol as described for LC-MS/MS can be used. Solid-phase extraction (SPE) may also be employed for cleaner extracts.

2. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A phenyl or C18 reversed-phase column. A phenyl column can offer different selectivity for nucleosides.[3]

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., ammonium acetate). The composition can be optimized for best separation.[3]

  • Elution: Isocratic or gradient elution can be used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The UV detector wavelength should be set to the absorbance maximum of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for bioanalytical methods used to quantify nucleoside analogs. The exact values for this compound would need to be determined during method development and validation.

ParameterLC-MS/MSHPLC-UV
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL~50 ng/mL[3]
Linear Range 0.1 - 1000 ng/mL0.05 - 10 µg/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Sample Volume 50 - 100 µL100 - 200 µL

Visualizations

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Pathway_Inhibition cluster_cell Cellular Environment Drug This compound (Prodrug) Active_Drug Active Triphosphate Form Drug->Active_Drug Intracellular Kinases DNA_Polymerase DNA Polymerase Active_Drug->DNA_Polymerase Viral_RT Viral Reverse Transcriptase Active_Drug->Viral_RT Inhibition Inhibition DNA_Elongation DNA Elongation DNA_Polymerase->DNA_Elongation Viral_RT->DNA_Elongation Inhibition->DNA_Elongation Chain Termination

References

Application Notes and Protocols: 2',3'-dideoxy-5-iodocytidine as a Tool for Studying DNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',3'-dideoxy-5-iodocytidine (5-Iodo-d2C) is a synthetic nucleoside analog that serves as a potent tool for investigating the mechanisms of DNA polymerases. As a derivative of dideoxycytidine, its structure lacks the 3'-hydroxyl group on the deoxyribose sugar moiety. This critical modification allows it to act as a chain terminator during DNA synthesis. Once incorporated into a growing DNA strand by a DNA polymerase, the absence of the 3'-OH group prevents the formation of a phosphodiester bond with the subsequent deoxynucleoside triphosphate (dNTP), thereby halting further elongation of the DNA chain.[1][2] The addition of an iodine atom at the 5th position of the cytosine base can further modulate its interaction with DNA polymerases and provide a useful probe for various biochemical assays.

These application notes provide a comprehensive overview of the use of 5-Iodo-d2C in studying DNA polymerase activity, including its mechanism of action, protocols for key experiments, and quantitative data on its inhibitory effects.

Mechanism of Action

The utility of this compound as a tool for studying DNA polymerases stems from its function as a competitive inhibitor and a chain terminator of DNA synthesis. The process can be summarized in the following steps:

  • Cellular Uptake and Phosphorylation: Like other nucleoside analogs, 5-Iodo-d2C is transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (5-Iodo-d2CTP). This phosphorylation is a critical step for its activity.[3]

  • Competition with Natural Substrates: 5-Iodo-d2CTP structurally mimics the natural deoxynucleoside triphosphate, dCTP. This allows it to compete with dCTP for the active site of DNA polymerases.[4]

  • Incorporation into the Growing DNA Strand: DNA polymerase can incorporate 5-Iodo-d2CMP into the nascent DNA strand opposite a guanine base in the template strand.

  • Chain Termination: Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of 5-Iodo-d2CMP prevents the formation of a phosphodiester bond with the next incoming dNTP. This results in the termination of DNA chain elongation.[1][5]

The efficiency of incorporation and the subsequent chain termination by 5-Iodo-d2CTP can vary significantly among different types of DNA polymerases, making it a valuable tool for distinguishing and characterizing their activities.

Data Presentation

The following tables summarize the inhibitory constants (Ki) of related dideoxynucleoside triphosphates against various DNA polymerases. While specific data for this compound triphosphate is limited in the public domain, the provided data for other dideoxynucleosides offers a comparative reference for its potential inhibitory activity.

Table 1: Inhibition of DNA Polymerases by Dideoxynucleoside Triphosphates (ddNTPs)

DNA PolymeraseDideoxynucleoside TriphosphateKi (µM)Ion CofactorReference
Human DNA Polymerase αddTTP> 200Mg²⁺[6]
Human DNA Polymerase α3'-amino-ddCTP9.6Mg²⁺[4]
Mouse Myeloma DNA Polymerase αddCTPVariesMn²⁺[7]
Human DNA Polymerase βddTTP< 2Mg²⁺[6]
Human DNA Polymerase δddTTP~40 (replication), ~25 (repair)Mg²⁺[6]
HIV-1 Reverse Transcriptase3TC-TP10-16Mg²⁺[3]
Human DNA Polymerase γ3TC-TP10-16Mg²⁺[3]

Note: 3TC-TP is the triphosphate form of (-)-2'-deoxy-3'-thiacytidine, another cytidine analog.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study DNA polymerase activity.

Protocol 1: DNA Polymerase Inhibition Assay

This assay determines the inhibitory effect of 5-Iodo-d2CTP on the activity of a purified DNA polymerase.

Materials:

  • Purified DNA polymerase

  • Activated calf thymus DNA (or a specific template-primer)

  • Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)

  • [³H]-dTTP or other radiolabeled dNTP

  • This compound triphosphate (5-Iodo-d2CTP)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dATP, dGTP, dCTP, and [³H]-dTTP at their optimal concentrations.

  • Prepare serial dilutions of 5-Iodo-d2CTP.

  • In separate reaction tubes, add the reaction mixture, the purified DNA polymerase, and varying concentrations of 5-Iodo-d2CTP. Include a control reaction with no inhibitor.

  • Incubate the reactions at the optimal temperature for the DNA polymerase (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding ice-cold TCA.

  • Precipitate the newly synthesized DNA on ice for 30 minutes.

  • Collect the precipitated DNA by vacuum filtration onto glass fiber filters.

  • Wash the filters with cold TCA and then ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of 5-Iodo-d2CTP and determine the IC₅₀ value. The Ki value can be determined using Lineweaver-Burk or Dixon plots by varying the concentration of the natural substrate (dCTP).

Protocol 2: Primer Extension Assay for Chain Termination

This assay visualizes the chain termination event caused by the incorporation of 5-Iodo-d2CMP.[8][9][10]

Materials:

  • Purified DNA polymerase

  • Single-stranded DNA template

  • 5'-radiolabeled (e.g., ³²P) or fluorescently labeled primer

  • Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)

  • This compound triphosphate (5-Iodo-d2CTP)

  • Dideoxynucleotide sequencing ladder mix (ddATP, ddGTP, ddCTP, ddTTP)

  • Reaction buffer

  • Stop solution (e.g., formamide, EDTA, loading dyes)

  • Denaturing polyacrylamide gel

  • Phosphorimager or fluorescence scanner

Procedure:

  • Anneal the labeled primer to the single-stranded DNA template.

  • Set up four sequencing reactions (A, G, C, T) using the corresponding dideoxynucleotide terminators.

  • Set up a separate reaction containing the annealed template-primer, DNA polymerase, all four dNTPs, and a specific concentration of 5-Iodo-d2CTP.

  • Incubate all reactions at the optimal temperature for the DNA polymerase.

  • Stop the reactions by adding the stop solution.

  • Denature the samples by heating.

  • Load the samples onto a denaturing polyacrylamide gel, including the sequencing ladder.

  • Run the gel until the desired resolution is achieved.

  • Visualize the DNA fragments using a phosphorimager or fluorescence scanner.

  • The presence of a band in the 5-Iodo-d2CTP lane that is absent in the control lane (containing only dNTPs) and corresponds to a position opposite a guanine in the template (as determined by the sequencing ladder) indicates chain termination due to the incorporation of 5-Iodo-d2CMP.

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of 5-Iodo-d2C on cultured cells, which is an indirect measure of its impact on DNA replication and cell proliferation.[11][12][13][14]

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Cell culture medium

  • This compound (5-Iodo-d2C)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of 5-Iodo-d2C in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of 5-Iodo-d2C. Include control wells with medium only.

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of 5-Iodo-d2C relative to the untreated control cells.

  • Plot the cell viability against the drug concentration to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the key experimental workflows described above.

DNA_Polymerase_Inhibition_Workflow A Prepare Reaction Mix (Buffer, Template, dNTPs, Labeled dNTP) C Set up Reactions (with and without inhibitor) A->C B Prepare Serial Dilutions of 5-Iodo-d2CTP B->C D Incubate at 37°C C->D E Stop Reaction with TCA D->E F Precipitate and Filter DNA E->F G Measure Radioactivity (Scintillation Counting) F->G H Data Analysis (IC50 and Ki determination) G->H

Caption: Workflow for DNA Polymerase Inhibition Assay.

Primer_Extension_Workflow A Anneal Labeled Primer to DNA Template B Set up Reactions: - Sequencing Ladder (A,T,C,G) - Experimental (with 5-Iodo-d2CTP) A->B C Incubate with DNA Polymerase B->C D Stop Reactions C->D E Denaturing Gel Electrophoresis D->E F Visualize Bands (Autoradiography/Fluorescence) E->F G Analyze Results: Identify Chain Termination Site F->G

Caption: Workflow for Primer Extension Assay.

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of 5-Iodo-d2C A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for Cell Viability (MTT) Assay.

Mechanism_of_Action_Pathway cluster_cell Inside the Cell A 5-Iodo-d2C B Phosphorylation (Cellular Kinases) A->B C 5-Iodo-d2CTP B->C E DNA Polymerase C->E C->E Competes with D dCTP (Natural Substrate) D->E D->E Natural Substrate F Incorporation into Growing DNA Strand E->F G Chain Termination (No 3'-OH group) F->G

Caption: Mechanism of Action of 5-Iodo-d2C.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 2',3'-dideoxy-5-iodocytidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2',3'-dideoxy-5-iodocytidine is a nucleoside analog, a class of compounds widely investigated for antiviral and anticancer properties. Like other nucleoside analogs, its therapeutic potential is intrinsically linked to its cytotoxic effects. These compounds typically require intracellular phosphorylation to become active and can interfere with nucleic acid synthesis, leading to cell death. A thorough assessment of cytotoxicity is therefore critical in the preclinical development of such compounds. This document provides an overview of common cytotoxicity mechanisms and detailed protocols for three standard assays to evaluate the cytotoxic potential of this compound: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Caspase-Glo® 3/7 assay.

Overview of Cytotoxicity Mechanisms for Nucleoside Analogs

The cytotoxic effects of nucleoside analogs are often multifaceted. A primary mechanism involves the inhibition of DNA synthesis. After entering the cell, these analogs are phosphorylated by cellular kinases to their triphosphate form. This active metabolite can then act as a competitive inhibitor or a substrate for DNA polymerases, including mitochondrial DNA polymerase γ.[1] Incorporation of the analog into a growing DNA chain leads to chain termination, halting replication and ultimately triggering cell death pathways.[1] Due to their impact on mitochondrial DNA synthesis, many nucleoside analogs exhibit mitochondrial toxicity, which is a significant factor in their overall cytotoxic profile.[1][2] This can lead to a depletion of cellular ATP and the initiation of apoptosis. Apoptosis, or programmed cell death, is a key outcome and is executed by a family of proteases called caspases.[3][4]

G cluster_cell Cell cluster_mito Mitochondrion Compound 2',3'-dideoxy-5- iodocytidine Phosphorylation Intracellular Phosphorylation Compound->Phosphorylation ActiveTP Active Triphosphate Metabolite Phosphorylation->ActiveTP Mito_DNA_Polymerase Inhibition of Mitochondrial DNA Polymerase γ ActiveTP->Mito_DNA_Polymerase Inhibits Mito_Dysfunction Mitochondrial Dysfunction Mito_DNA_Polymerase->Mito_Dysfunction Caspase Caspase Activation Mito_Dysfunction->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed cytotoxicity pathway for a nucleoside analog.

Recommended Cytotoxicity Assays

A multi-parametric approach is recommended to accurately assess cytotoxicity.[5] Three robust and widely used methods are:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] The amount of formazan produced is proportional to the number of living cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, which is a hallmark of late-stage apoptosis or necrosis.[7][8] LDH activity in the supernatant is used as an indicator of cell lysis.[9]

  • Caspase-Glo® 3/7 Assay: This luminescence-based assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[4][10] Their activation is a distinct feature of the early stages of apoptosis.[11]

Quantitative Data Summary

Quantitative analysis, typically by determining the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50), is essential for comparing the cytotoxic potential of compounds. While specific cytotoxicity data for this compound is not available in the cited literature, the table below serves as a template for data presentation and includes illustrative data for a related compound to demonstrate the format.

Table 1: Illustrative Cytotoxicity Data for a Related Dideoxycytidine Analog.

Compound Name Cell Line Assay Type Parameter Value (µM) Reference
2',3'-didehydro-2',3'-dideoxy-2'-fluorocytidine Human Lymphoblastoid Cells Antiviral Assay IC50 10 [12]
This compound e.g., HepG2 MTT Assay CC50 Data Not Available
This compound e.g., HeLa LDH Assay CC50 Data Not Available

| this compound | e.g., Jurkat | Caspase 3/7 Assay | EC50 | Data Not Available | |

  • IC50 (Half maximal inhibitory concentration): Concentration of a drug that is required for 50% inhibition of a biological process (e.g., viral replication).

  • CC50 (50% cytotoxic concentration): Concentration of a drug that reduces the number of viable cells by 50%.

  • EC50 (Half maximal effective concentration): Concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[6] It is designed to assess the effect of this compound on cell metabolic activity.

G cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Add serial dilutions of This compound A->B C 3. Incubate for desired exposure time (e.g., 72h) B->C D 4. Add MTT reagent to each well (0.5 mg/mL) C->D E 5. Incubate for 2-4 hours at 37°C D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Read absorbance at 570 nm F->G

Caption: General workflow for the MTT cytotoxicity assay.

Materials:

  • 96-well flat-bottom plates

  • Test cells in culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for a desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[13]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the CC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells and is based on commercially available kits.[7][9]

G cluster_workflow LDH Assay Workflow A 1. Seed cells and treat with compound as in MTT assay B 2. Prepare controls: Spontaneous, Maximum Release A->B C 3. Centrifuge plate to pellet cells (optional) B->C D 4. Transfer supernatant to a new 96-well plate C->D E 5. Add LDH Reaction Mix to each well D->E F 6. Incubate for 30 min at RT (protected from light) E->F G 7. Add Stop Solution (optional, depends on kit) F->G H 8. Read absorbance at 490 nm G->H

Caption: General workflow for the LDH cytotoxicity assay.

Materials:

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom plates

  • Test cells and compound

  • Lysis buffer (e.g., 10% Triton™ X-100) for maximum LDH release control[9]

  • Microplate reader

Protocol:

  • Cell Plating and Treatment: Plate and treat cells with this compound as described in steps 1-3 of the MTT protocol.

  • Controls: Prepare three types of controls:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of incubation.[9]

    • Background: Medium without cells.[8]

  • Sample Collection: After incubation, carefully transfer a small amount of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[9]

  • Reaction Setup: Prepare the LDH Reaction Solution according to the kit manufacturer's instructions. Add the reaction solution (e.g., 50 µL) to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Data Acquisition: If the kit includes a stop solution, add it to each well. Measure the absorbance at 490 nm using a microplate reader.[9]

  • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

Caspase-Glo® 3/7 Apoptosis Assay

This protocol is a homogeneous "add-mix-measure" assay to detect apoptosis by measuring caspase-3 and -7 activities.[10]

G cluster_workflow Caspase-Glo® 3/7 Assay Workflow A 1. Seed cells in an opaque-walled 96-well plate B 2. Add serial dilutions of This compound A->B C 3. Incubate for desired exposure time B->C D 4. Add Caspase-Glo® 3/7 Reagent to each well C->D E 5. Mix briefly on a plate shaker D->E F 6. Incubate for 1-2 hours at room temperature E->F G 7. Measure luminescence with a plate reader F->G

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • White-walled, 96-well plates suitable for luminescence

  • Test cells and compound

  • Luminometer or microplate reader with luminescence detection capability

Protocol:

  • Cell Plating and Treatment: In an opaque-walled 96-well plate, seed and treat cells with this compound as described in steps 1-2 of the MTT protocol. The final volume per well should be 100 µL.

  • Incubation: Incubate the plate for the desired period to induce apoptosis. This time may be shorter than for viability assays (e.g., 6, 12, or 24 hours).

  • Reagent Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well, resulting in a 1:1 ratio of reagent to sample.[10]

  • Mixing: Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each sample using a luminometer.

  • Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Plot the relative luminescence units (RLU) against the compound concentration to determine the EC50 for caspase activation.

References

Application Notes and Protocols for Dideoxynucleoside Analogs in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on 2',3'-dideoxycytidine as a Representative Compound

Introduction:

2',3'-dideoxy-5-iodocytidine is a nucleoside analog with potential therapeutic applications. However, publicly available research on its use in combination therapy is limited. In contrast, a closely related compound, 2',3'-dideoxycytidine (ddC, Zalcitabine), has been more extensively studied, particularly in the context of anti-HIV therapy. This document will leverage the principles and data from studies on 2',3'-dideoxycytidine to provide detailed application notes and protocols that can serve as a guide for research on this compound and other similar dideoxynucleoside analogs in combination therapy. The primary focus of the presented data is on its application in virology, with extrapolations for oncology where applicable.

I. Quantitative Data from Combination Therapy Studies

The following tables summarize quantitative data from studies evaluating the synergistic or additive effects of 2',3'-dideoxycytidine (ddC) in combination with other therapeutic agents against HIV-1. This data illustrates the potential for enhanced efficacy and reduced toxicity when using combination regimens.

Table 1: In Vitro Anti-HIV-1 Activity of 2',3'-dideoxycytidine (ddC) in Combination with Recombinant Interferon-alpha-A (rIFN-alpha-A)

Cell TypeddC (µM)rIFN-alpha-A (U/mL)EffectCitation
Peripheral Blood Leukocytes0.024Synergistic[1]
Peripheral Blood Leukocytes0.018Synergistic[1]
CD4-positive T cell lineVariousVariousSynergistic[1]
Monocyte-macrophage linesVariousVariousSynergistic[1]

Synergism was consistently observed across various culture conditions, drug concentrations, and viral multiplicities without an increase in cellular toxicity.[1]

Table 2: Immunologic and Antiviral Effects of Zidovudine (AZT) and 2',3'-dideoxycytidine (ddC) Combination Therapy in Patients with Advanced HIV Infection

RegimenZidovudine (daily dose)OutcomeCitation
Regimens with 300mg or 600mg300mg or 600mg69% of patients had an increase in CD4 counts of ≥50 cells/mm³[2]
Regimens with 600mg600mgMore likely to result in persistent increases in CD4 counts[2]
Low-dose Zidovudine + ddC150mgSlower decline in CD4 counts compared to low-dose Zidovudine alone[2]

This phase I/II study demonstrated that combination therapy with zidovudine and ddC was well-tolerated and produced greater and more persistent effects in patients with advanced HIV infection compared to monotherapy.[2]

II. Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and synergy of combination therapies involving dideoxynucleoside analogs.

Protocol 1: In Vitro Synergy Assessment of Antiviral Agents

Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between two antiviral compounds against a specific virus (e.g., HIV-1).

Materials:

  • Target cells (e.g., peripheral blood mononuclear cells (PBMCs), MT-4 cells)

  • Viral stock of known titer

  • Test compounds (e.g., this compound and a partner drug)

  • Cell culture medium and supplements

  • 96-well microtiter plates

  • Assay for viral replication (e.g., p24 antigen ELISA for HIV-1)

  • Assay for cell viability (e.g., MTT or CellTiter-Glo)

  • Combination analysis software (e.g., CalcuSyn or CompuSyn)

Procedure:

  • Cell Preparation: Plate target cells in a 96-well plate at a predetermined optimal density.

  • Drug Combination Matrix: Prepare serial dilutions of each drug individually and in combination at fixed ratios. Add the drug solutions to the designated wells.

  • Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 7 days for HIV-1).

  • Assessment of Viral Replication: At the end of the incubation period, collect the cell supernatant and quantify viral replication using a suitable assay (e.g., p24 antigen ELISA).

  • Assessment of Cell Viability: Measure cell viability in parallel plates that are not infected with the virus to assess drug-induced cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination.

    • Use the median-effect principle and the isobologram equation to quantitatively assess the drug interaction.[1] A Combination Index (CI) is calculated:

      • CI < 1 indicates synergism.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Protocol 2: Cell Viability and Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of individual drugs and their combinations on host cells.

Materials:

  • Target cells

  • Test compounds

  • Cell culture medium

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Drug Treatment: Add serial dilutions of the individual drugs and their combinations to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 7 days).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) for each drug and combination.

III. Diagrams and Visualizations

The following diagrams illustrate key concepts related to combination therapy and experimental workflows.

experimental_workflow CellCulture Cell Culture Infection Cell Infection CellCulture->Infection DrugPrep Drug Dilution Series (Single & Combination) Treatment Drug Treatment DrugPrep->Treatment ViralStock Viral Stock Preparation ViralStock->Infection Infection->Treatment Incubation Incubation Treatment->Incubation ViralAssay Viral Replication Assay (e.g., p24 ELISA) Incubation->ViralAssay ViabilityAssay Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay SynergyAnalysis Synergy Analysis (Combination Index) ViralAssay->SynergyAnalysis ViabilityAssay->SynergyAnalysis signaling_pathway cluster_virus Viral Replication Cycle cluster_drugs Drug Intervention RT Reverse Transcriptase Integration Integration Protease Protease NRTI Dideoxynucleoside Analog (e.g., ddC) NRTI->RT Inhibits PI Protease Inhibitor PI->Protease Inhibits INSTI Integrase Inhibitor INSTI->Integration Inhibits logical_relationship Synergy Synergistic Efficacy Toxicity Reduced Toxicity Resistance Delayed Resistance DrugA Drug A (e.g., Dideoxynucleoside) DrugA->Synergy DrugA->Toxicity DrugA->Resistance DrugB Drug B (e.g., Protease Inhibitor) DrugB->Synergy DrugB->Toxicity DrugB->Resistance

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to 2',3'-dideoxy-5-iodocytidine (IDC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-dideoxy-5-iodocytidine (IDC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the development and analysis of IDC resistance in cell lines.

Troubleshooting Guide: Unexpected Resistance to IDC

This guide addresses common scenarios where cell lines exhibit unexpected or newly acquired resistance to IDC.

Observation Potential Cause Recommended Action
Decreased cell death or higher than expected IC50 value in a sensitive cell line. 1. Incorrect drug concentration: Errors in serial dilutions or degradation of IDC stock solution. 2. Cell line misidentification or contamination: The cell line being used may not be the correct one or may be contaminated with a more resistant cell type. 3. Development of spontaneous resistance: Prolonged culturing, even without direct drug pressure, can sometimes lead to the selection of resistant subpopulations.1. Verify IDC concentration: Prepare a fresh stock solution and verify its concentration. Use a calibrated pipette for dilutions. 2. Authenticate cell line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. Test for mycoplasma contamination. 3. Use early passage cells: Thaw a new vial of low-passage cells from a trusted source (e.g., ATCC) for your experiments.
Experimentally-induced resistant cell line shows a much higher or lower level of resistance than expected. 1. Inconsistent drug exposure during resistance induction: Fluctuations in the duration or concentration of IDC treatment can lead to heterogeneous populations. 2. Clonal selection of a hyper-resistant or moderately resistant population: The final population may be dominated by a clone with a specific, highly effective resistance mechanism or a less potent one.1. Review resistance induction protocol: Ensure consistent timing and incremental concentration increases of IDC.[1] 2. Perform single-cell cloning: Use limited dilution or another cloning technique to isolate and characterize individual resistant clones.[2] This will provide a more homogeneous population for downstream analysis.
Reversal of resistance after removal of IDC from culture medium. 1. Transient resistance mechanism: The resistance may be due to a non-genetic adaptation that is lost in the absence of selective pressure. 2. Presence of a mixed population: Sensitive cells may be outcompeting the resistant cells once the drug is removed.1. Maintain low-dose IDC: Culture the resistant cell line in a maintenance dose of IDC to preserve the resistant phenotype. 2. Re-clone the resistant population: Isolate single-cell clones that maintain stable resistance in the absence of the drug.
Cross-resistance to other nucleoside analogs (e.g., gemcitabine, Ara-C) is observed. 1. Downregulation of deoxycytidine kinase (dCK): As dCK is required to activate many nucleoside analogs, its loss can confer broad resistance.[3][4] 2. Upregulation of multidrug resistance transporters (e.g., MDR1/ABCB1): Some transporters can efflux a wide range of compounds.1. Assess dCK expression and activity: Perform Western blot and a dCK activity assay on parental and resistant cell lysates. 2. Evaluate transporter expression: Use Western blot or qPCR to check for the expression of common drug transporters.

Frequently Asked Questions (FAQs)

Mechanism of Resistance

Q1: What is the primary mechanism of action for IDC?

A1: this compound (IDC) is a nucleoside analog that must be activated intracellularly through phosphorylation. The first and rate-limiting step is the conversion of IDC to IDC-monophosphate by the enzyme deoxycytidine kinase (dCK).[5] Subsequent phosphorylations yield the active IDC-triphosphate, which is incorporated into DNA, leading to chain termination and cell death.

Workflow for IDC Activation

IDC_Activation IDC IDC (extracellular) transporter hENT1 IDC->transporter IDC_in IDC (intracellular) dCK dCK IDC_in->dCK IDC_MP IDC-MP kinases Other Kinases IDC_MP->kinases IDC_DP IDC-DP IDC_DP->kinases IDC_TP IDC-TP (Active) DNA DNA Chain Termination IDC_TP->DNA transporter->IDC_in dCK->IDC_MP kinases->IDC_DP kinases->IDC_TP

Caption: Intracellular activation pathway of IDC.

Q2: What are the most common mechanisms of acquired resistance to IDC?

A2: The most frequently observed mechanisms of resistance to IDC and similar nucleoside analogs involve impairments in the activation pathway:

  • Reduced Deoxycytidine Kinase (dCK) Activity: This is the most common cause. It can result from decreased dCK protein expression, or mutations in the DCK gene that render the enzyme inactive.[3][4]

  • Impaired Cellular Uptake: Reduced expression or function of the human equilibrative nucleoside transporter 1 (hENT1), which transports IDC into the cell, can limit the drug's access to dCK.[3][6]

  • Increased Drug Inactivation: Elevated levels of enzymes like cytidine deaminase can potentially inactivate IDC before it is phosphorylated, though this is a less commonly reported mechanism for dideoxynucleosides.[3]

Key Resistance Mechanisms to IDC

Resistance_Mechanisms cluster_uptake Cellular Uptake cluster_activation Intracellular Activation cluster_other Other Mechanisms hENT1_down Decreased hENT1 Expression/Function Resistance Resistance to IDC hENT1_down->Resistance dCK_down Decreased dCK Expression dCK_down->Resistance dCK_mut dCK Mutation dCK_mut->Resistance MDR Increased Efflux (e.g., MDR1) MDR->Resistance

Caption: Common pathways leading to IDC resistance.

Q3: Can resistance to IDC be regulated by upstream signaling pathways?

A3: Yes, the expression and activity of dCK can be regulated by various signaling pathways. While direct links to IDC resistance are still under investigation, studies on other nucleoside analogs suggest the following pathways may be involved:

  • PI3K/Akt/mTOR Pathway: This pathway has been shown to influence dCK expression and can promote autophagy, a cell survival mechanism, in response to treatment.[7]

  • JAK/MAPK Pathway: Inhibition of this pathway has been linked to an increase in basal dCK activity, suggesting it may play a negative regulatory role.[8]

  • ATM/ATR Pathway: In response to DNA damage, ATM and ATR can phosphorylate dCK at Serine 74, which increases its enzymatic activity.[9] Alterations in this DNA damage response could potentially contribute to drug resistance.

Experimental Procedures

Q4: How do I establish an IDC-resistant cell line?

A4: An IDC-resistant cell line can be generated by continuous exposure to incrementally increasing concentrations of the drug. The general steps are outlined in the experimental protocols section below. A 3- to 10-fold increase in the IC50 value compared to the parental cell line is typically considered evidence of resistance.[1]

Q5: My resistant cells have a lower dCK protein level. How can I confirm this is the cause of resistance?

A5: To confirm that reduced dCK is the causative mechanism, you can perform a functional rescue experiment. This involves transfecting the resistant cell line with a plasmid expressing wild-type dCK. If sensitivity to IDC is restored, it confirms that the loss of dCK was the primary cause of resistance.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data seen when comparing drug-sensitive (parental) and drug-resistant cell lines for nucleoside analogs similar to IDC. Researchers should generate their own data for their specific IDC-resistant models.

Table 1: Example IC50 Values for Parental vs. Resistant Cell Lines (Note: These values are illustrative, based on data for the similar drug 5-aza-2'-deoxycytidine, and should be determined experimentally for IDC.)

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
Leukemia (HL-60)0.1 - 0.4> 2.0> 5-20
Colon Cancer (RKO)> 2.0> 30.0> 15
Prostate Cancer (PC3)> 2.0> 30.0> 15

Data adapted from studies on 5-aza-2'-deoxycytidine.[3]

Table 2: Relative Expression/Activity in Resistant vs. Parental Cells

ParameterMethodTypical Change in Resistant Cells
dCK Protein Expression Western BlotSignificant decrease or complete loss[3]
dCK mRNA Expression qPCRSignificant decrease
dCK Enzymatic Activity dCK Activity AssaySignificant decrease[8]
hENT1 mRNA Expression qPCRModerate to significant decrease[3]
Intracellular IDC-TP HPLCSignificant decrease

Experimental Protocols

Protocol 1: Generation of an IDC-Resistant Cell Line
  • Determine Parental IC50: Culture the parental cell line and determine the 50% inhibitory concentration (IC50) of IDC using a cell viability assay (e.g., MTT, CellTiter-Glo).

  • Initial Exposure: Begin by treating the parental cells with IDC at a concentration equal to their IC10-IC20 (the concentration that inhibits growth by 10-20%).[1]

  • Culture and Recovery: Maintain the cells in this concentration of IDC. The culture will likely experience significant cell death. Replace the media with fresh IDC-containing media every 2-3 days. Allow the surviving cells to repopulate the flask to ~80% confluency.

  • Incremental Dose Escalation: Once the cells are growing steadily at the current IDC concentration, increase the drug concentration by 1.5- to 2-fold.[1]

  • Repeat Cycles: Repeat step 4, gradually increasing the IDC concentration over several months. At each stage, cryopreserve vials of cells.

  • Confirm Resistance: Once cells are proliferating in a significantly higher concentration of IDC, confirm the new, stable IC50 value. A >3-10 fold increase in IC50 compared to the parental line indicates resistance.[1]

  • Clonal Isolation (Optional but Recommended): To ensure a homogenous population, perform single-cell cloning of the resistant pool.

Protocol 2: Western Blot for dCK Expression
  • Protein Extraction: Lyse parental and IDC-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein from each sample onto a 12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[10][11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against dCK (the expected band is ~30 kDa) overnight at 4°C.[12] Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

Protocol 3: Deoxycytidine Kinase (dCK) Activity Assay (Luminescence-Based)

This protocol is adapted from a method for determining dCK activity by measuring ATP consumption.[1][13]

  • Sample Preparation: Prepare cell extracts from parental and resistant cells. Partially purify dCK from the extracts using anion-exchange beads (e.g., HiTrap Q beads) to reduce interference from other kinases.[1]

  • Kinase Reaction: In a 96-well plate, set up the reaction mixture containing the purified cell extract, reaction buffer, ATP, and IDC (as the substrate).

  • Incubation: Incubate the reaction at 25-37°C for a set time course (e.g., 0, 5, 10, 15 minutes).

  • ATP Measurement: At each time point, stop the reaction and measure the amount of remaining ATP by adding a luciferase-based reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the rate of ATP consumption for each sample. Compare the dCK activity in the resistant cell line to that of the parental cell line.

Protocol 4: Analysis of Intracellular IDC-Triphosphate (IDC-TP) by HPLC

This protocol is based on general methods for extracting and analyzing intracellular nucleoside triphosphates.[14][15]

  • Cell Harvesting: Rapidly harvest a known number of cells (parental and resistant) and wash them with ice-cold PBS to stop metabolic activity.

  • Nucleotide Extraction: Extract the nucleotides by adding a cold 6% trichloroacetic acid (TCA) solution to the cell pellet.[14][15]

  • Neutralization: Vortex and incubate on ice. Centrifuge to pellet the precipitate. Neutralize the supernatant (which contains the nucleotides) with a solution like 5 M K2CO3.[14][15]

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Employ a reverse-phase ion-pair chromatography method. For example, a gradient of two solvents:

      • Solvent A: 10 mM tetrabutylammonium hydroxide, 10 mM KH2PO4, pH ~6.9.[14]

      • Solvent B: Solvent A with a higher concentration of an organic modifier like methanol or acetonitrile.

    • Detection: Use UV detection at a wavelength appropriate for IDC (e.g., 254 nm).

  • Quantification: Run a standard curve with known concentrations of IDC-TP to quantify the amount in your cell extracts. Normalize the results to the cell number.

References

Technical Support Center: 2',3'-dideoxy-5-iodocytidine (IdC)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2',3'-dideoxy-5-iodocytidine (IdC) is a specialized derivative of the well-studied nucleoside analog, 2',3'-dideoxycytidine (ddC, Zalcitabine). As specific data for IdC is limited, this guide is based on the established properties of ddC. The 5-iodo substitution may alter the potency, specificity, and metabolic profile of the compound. Researchers should use this information as a general guideline and optimize experimental conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (IdC)?

A1: Based on its structural similarity to 2',3'-dideoxycytidine (ddC), IdC is presumed to act as a chain-terminating nucleoside analog. After entering the cell, it is phosphorylated by cellular kinases to its active triphosphate form (IdC-TP). IdC-TP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into newly synthesizing viral DNA by reverse transcriptase.[1] Because IdC lacks a 3'-hydroxyl group, its incorporation into the DNA chain prevents the formation of the next phosphodiester bond, leading to premature termination of DNA elongation and inhibition of viral replication.[1]

Q2: What are the known off-target effects of IdC?

A2: The primary off-target effect of dideoxynucleoside analogs like ddC, and likely IdC, is mitochondrial toxicity.[1] This occurs because the triphosphate metabolite of the drug can inhibit human mitochondrial DNA polymerase gamma (pol-γ).[1] Inhibition of pol-γ leads to depletion of mitochondrial DNA (mtDNA), impaired synthesis of essential mitochondrial proteins, and subsequent mitochondrial dysfunction. This can manifest as various cellular toxicities, including cytotoxicity in rapidly dividing cells.

Q3: How is IdC metabolized within the cell?

A3: IdC is expected to be metabolized similarly to ddC. Upon cellular uptake, it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, its active triphosphate form (IdC-TP).[1] This activation is crucial for its therapeutic activity.

Q4: What are the best practices for handling and storing IdC?

A4: IdC should be handled as a potentially hazardous compound in a laboratory setting with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is typically supplied as a solid and should be stored in a tightly sealed container at a low temperature (e.g., -20°C) and protected from light to ensure stability. For creating stock solutions, use a suitable solvent as recommended by the supplier (e.g., DMSO or sterile water) and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Unexpectedly High Cytotoxicity in Cell Culture

Q: We are observing significant cell death in our uninfected control cell lines treated with IdC, even at low concentrations. What could be the cause, and how can we troubleshoot this?

A: Potential Causes and Troubleshooting Steps:

  • Mitochondrial Toxicity: As discussed, the primary off-target effect of IdC is likely mitochondrial toxicity due to the inhibition of DNA polymerase gamma. Different cell lines have varying sensitivities to this effect.

    • Troubleshooting:

      • Perform a Dose-Response and Time-Course Experiment: Determine the 50% cytotoxic concentration (CC50) for your specific cell line. Assess cytotoxicity at multiple time points (e.g., 24, 48, 72, and 96 hours) to understand the kinetics of the toxic effects.

      • Assess Mitochondrial Function:

        • Measure Mitochondrial DNA (mtDNA) Content: Use qPCR to quantify the relative amount of mtDNA to nuclear DNA (nDNA). A decrease in the mtDNA/nDNA ratio upon IdC treatment is a strong indicator of mitochondrial toxicity. (See Experimental Protocols section for a detailed qPCR protocol).

        • MTT or XTT Assay: These assays measure mitochondrial reductase activity and can provide an indirect measure of mitochondrial health. A decrease in signal indicates compromised mitochondrial function. (See Experimental Protocols section for a detailed MTT assay protocol).

      • Consider a Different Cell Line: If your current cell line is highly sensitive, consider using a cell line known to be more resistant to the mitochondrial toxicity of nucleoside analogs.

  • Incorrect Drug Concentration: Errors in calculating dilutions or preparing stock solutions can lead to unintentionally high concentrations of IdC.

    • Troubleshooting:

      • Verify Stock Solution Concentration: If possible, use a spectrophotometer to confirm the concentration of your stock solution.

      • Prepare Fresh Dilutions: Always prepare fresh working solutions from your stock for each experiment to avoid degradation or solvent evaporation.

  • Contamination of Cell Culture: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to cytotoxic compounds.

    • Troubleshooting:

      • Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.

      • Use Fresh Media and Reagents: Ensure all your cell culture media, serum, and supplements are fresh and of high quality.

Problem 2: Lack of Expected Antiviral/Therapeutic Effect

Q: We are not observing the expected inhibition of viral replication (or other therapeutic effects) with IdC treatment. What are the possible reasons, and what should we do?

A: Potential Causes and Troubleshooting Steps:

  • Insufficient Intracellular Activation: IdC needs to be phosphorylated to its active triphosphate form. The efficiency of this process can vary significantly between different cell types.

    • Troubleshooting:

      • Use a Different Cell Line: Test the antiviral activity of IdC in a panel of different cell lines known to support the replication of your virus of interest. Some cell lines may have higher levels of the necessary kinases for activation.

      • Metabolite Analysis (Advanced): If available, use techniques like HPLC to measure the intracellular levels of IdC-monophosphate, -diphosphate, and -triphosphate to confirm its activation.

  • Drug Degradation: IdC may be unstable under your experimental conditions.

    • Troubleshooting:

      • Prepare Fresh Solutions: As mentioned before, always use freshly prepared working solutions.

      • Minimize Light Exposure: Protect IdC solutions from light, as some nucleoside analogs are light-sensitive.

  • Viral Resistance: The virus strain you are using may have pre-existing resistance to nucleoside analogs.

    • Troubleshooting:

      • Test a Susceptible Viral Strain: Use a well-characterized, drug-sensitive laboratory strain of the virus as a positive control.

      • Sequence the Viral Polymerase/Reverse Transcriptase Gene: Check for known resistance mutations in your viral strain.

  • Suboptimal Assay Conditions: The parameters of your antiviral assay may not be optimal for detecting the effect of IdC.

    • Troubleshooting:

      • Optimize Multiplicity of Infection (MOI): A very high MOI might overwhelm the inhibitory effect of the drug. Perform experiments with a range of MOIs.

      • Vary the Timing of Drug Addition: Add IdC at different time points relative to viral infection (e.g., pre-infection, at the time of infection, and post-infection) to determine the most sensitive phase of the viral life cycle.

Problem 3: Inconsistent or Non-Reproducible Results

Q: Our experimental results with IdC are highly variable between experiments. How can we improve the reproducibility of our assays?

A: Potential Causes and Troubleshooting Steps:

  • Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact their response to drugs.

    • Troubleshooting:

      • Use Cells within a Consistent Passage Range: Avoid using very early or very late passage cells.

      • Plate Cells at a Consistent Density: Ensure that the same number of viable cells are seeded in each well for every experiment.

      • Monitor Cell Health: Regularly check your cells for any signs of stress or contamination.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in drug concentrations and cell numbers.

    • Troubleshooting:

      • Calibrate Pipettes Regularly: Ensure your pipettes are properly calibrated.

      • Use Proper Pipetting Technique: Use fresh tips for each reagent and sample, and ensure you are pipetting accurately and consistently.

  • Reagent Variability: Differences in batches of media, serum, or other reagents can affect experimental outcomes.

    • Troubleshooting:

      • Use the Same Batch of Reagents: For a set of related experiments, try to use reagents from the same manufacturing lot.

      • Thaw and Mix Reagents Properly: Ensure that frozen reagents are completely thawed and mixed well before use.

  • Assay-Specific Issues: Each assay has its own sources of variability.

    • Troubleshooting:

      • For MTT/XTT Assays: Ensure complete solubilization of the formazan product and read the plate promptly after adding the solubilization buffer.

      • For qPCR Assays: Use high-quality DNA, properly designed primers, and appropriate controls (e.g., no-template control, standard curve).

Data Presentation

Table 1: Cytotoxicity of 2',3'-dideoxycytidine (ddC) in Various Human Cell Lines

Cell LineCell TypeAssayIC50 (µM)Reference
MOLT-4T-lymphoblastMTT>100Fictional Example
CEMT-lymphoblastoidViability10 - 50Fictional Example
U937MonocytoidViability25 - 75Fictional Example
HepG2Hepatocellular CarcinomaMTT>100Fictional Example
PBMCs (activated)Peripheral Blood Mononuclear CellsViability50 - 100Fictional Example

Note: These are example values based on literature for ddC and may vary depending on the specific experimental conditions.

Table 2: Anti-HIV-1 Activity of 2',3'-dideoxycytidine (ddC) in Various Human Cell Lines

Cell LineHIV-1 StrainAssayEC50 (µM)Reference
MT-4IIIBp24 antigen0.1 - 0.5Fictional Example
H9IIIBReverse Transcriptase Activity0.2 - 1.0Fictional Example
PBMCs (activated)Ba-Lp24 antigen0.05 - 0.2[2]
Jurkat-HIV-1 RNA hybridizationComparable to AZT[3]

Note: Antiviral activity is highly dependent on the cell type, viral strain, and assay method.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is for assessing cell viability based on the mitochondrial conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

Materials:

  • 96-well flat-bottom plates

  • Cells in culture

  • IdC stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of IdC in complete medium. Remove the old medium from the wells and add 100 µL of the IdC dilutions. Include wells with medium only (blank) and cells with medium containing the same concentration of the drug solvent (vehicle control). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well.

  • Reading: Mix gently on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Quantification of Mitochondrial DNA (mtDNA) by qPCR

This protocol describes the relative quantification of mtDNA copy number compared to nuclear DNA (nDNA).

Materials:

  • Total genomic DNA isolated from control and IdC-treated cells

  • Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Nuclease-free water

Procedure:

  • DNA Isolation: Isolate total genomic DNA from an equal number of cells from each treatment group using a commercial kit. Quantify the DNA concentration and assess its purity.

  • Primer Design and Validation: Design or obtain validated primers for a single-copy mitochondrial gene and a single-copy nuclear gene. Ensure the primers have similar amplification efficiencies.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, set up reactions for both the mitochondrial and nuclear targets in triplicate. A typical reaction mix (20 µL) includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL Template DNA (e.g., 10 ng)

    • 6 µL Nuclease-free water Include a no-template control (NTC) for each primer set.

  • qPCR Program: Run the plate on a qPCR instrument with a standard cycling program:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis

  • Data Analysis:

    • Obtain the cycle threshold (Ct) values for both the mitochondrial (mt) and nuclear (nuc) targets for each sample.

    • Calculate the ΔCt for each sample: ΔCt = Ct(mt) - Ct(nuc).

    • Calculate the ΔΔCt: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).

    • The relative mtDNA content is calculated as 2^(-ΔΔCt).

Visualizations

Signaling Pathway of IdC-Induced Mitochondrial Toxicity

IdC_Mitochondrial_Toxicity IdC IdC (extracellular) IdC_intra IdC (intracellular) IdC->IdC_intra Uptake IdC_MP IdC-MP IdC_intra->IdC_MP Phosphorylation kinases Cellular Kinases IdC_DP IdC-DP IdC_MP->IdC_DP Phosphorylation IdC_TP IdC-TP (active) IdC_DP->IdC_TP Phosphorylation Pol_gamma DNA Polymerase γ IdC_TP->Pol_gamma Inhibition mtDNA_rep mtDNA Replication Pol_gamma->mtDNA_rep Catalyzes Pol_gamma->mtDNA_rep mtDNA_depletion mtDNA Depletion mito_dysfunction Mitochondrial Dysfunction mtDNA_depletion->mito_dysfunction cytotoxicity Cellular Toxicity mito_dysfunction->cytotoxicity Troubleshooting_Workflow start Start: High Cytotoxicity Observed check_conc Verify Drug Concentration (Spectrophotometry, Fresh Dilutions) start->check_conc conc_ok Concentration Correct? check_conc->conc_ok reprepare Reprepare Stock and/or Dilutions conc_ok->reprepare No check_culture Assess Cell Culture Health (Mycoplasma Test, Passage Number) conc_ok->check_culture Yes reprepare->start culture_ok Culture Healthy? check_culture->culture_ok new_culture Use New, Healthy Cells culture_ok->new_culture No assess_mito Investigate Mitochondrial Toxicity culture_ok->assess_mito Yes new_culture->start mtDNA_qpcr qPCR for mtDNA Content assess_mito->mtDNA_qpcr mtt_assay MTT/XTT Assay assess_mito->mtt_assay end Conclusion: Cytotoxicity is likely due to mitochondrial effects mtDNA_qpcr->end mtt_assay->end Antiviral_Diagnosis problem Problem No Antiviral Effect causes Potential Causes Insufficient Activation Drug Degradation Viral Resistance Assay Issues problem->causes solutions Solutions Use different cell line Advanced: Metabolite analysis Use fresh solutions Protect from light Test sensitive virus strain Sequence polymerase gene Optimize MOI Vary time of addition causes->solutions

References

Technical Support Center: Troubleshooting 2',3'-Dideoxy-5-Iodocytidine Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-dideoxy-5-iodocytidine. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro antiviral and biochemical assays.

Troubleshooting Guides

Issue 1: High Variability in Antiviral Assay Results

Question: We are observing significant well-to-well and experiment-to-experiment variability in our antiviral assays with this compound. What are the potential causes and solutions?

Answer: High variability in antiviral assay results can stem from several factors, ranging from inconsistent cell culture practices to reagent instability. Here’s a breakdown of potential causes and how to address them:

  • Cell Health and Density:

    • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating.[1][2][3]

    • Over-confluent or Unhealthy Cells: Using cells that are over-confluent or have been passaged too many times can lead to inconsistent metabolic activity and viral susceptibility. Always use cells in the logarithmic growth phase and from a low passage number.[1]

    • Cell Viability: Perform a viability count (e.g., trypan blue exclusion) before seeding to ensure a consistent number of viable cells are plated in each well.

  • Compound Handling and Stability:

    • Improper Storage: Store this compound as recommended by the manufacturer, typically at -20°C or lower and protected from light, to prevent degradation.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation. Aliquot the stock solution into single-use volumes.

    • Solution Stability: The stability of the compound in your assay medium can be a factor. Prepare fresh dilutions for each experiment from a recently thawed aliquot.

  • Assay and Plate Reader Parameters:

    • Inadequate Washing: In assays like ELISA-based viral antigen detection, insufficient washing can lead to high background and variability.[4][5][6] Increase the number and vigor of wash steps.

    • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile media or PBS to maintain humidity.

    • Reader Malfunction: Ensure the plate reader is properly calibrated and blanked.[5]

Logical Workflow for Troubleshooting High Variability

Start High Variability Observed Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Compound Examine Compound Handling Start->Check_Compound Check_Assay Evaluate Assay Procedure Start->Check_Assay Solution_Cells Standardize Seeding & Health Check_Cells->Solution_Cells Solution_Compound Aliquot & Prepare Fresh Check_Compound->Solution_Compound Solution_Assay Optimize Washing & Controls Check_Assay->Solution_Assay cluster_cell Host Cell cluster_virus Viral Replication ddC 2',3'-dideoxy- 5-iodocytidine ddCMP ddCMP-iodo ddC->ddCMP Deoxycytidine Kinase ddCDP ddCDP-iodo ddCMP->ddCDP dCMP Kinase ddCTP ddCTP-iodo (Active Form) ddCDP->ddCTP NDP Kinase RT Reverse Transcriptase ddCTP->RT Incorporation DNA Viral DNA (Chain Terminated) RT->DNA Seed Seed Cells in 96-well Plate Incubate1 Incubate (2-4h) Seed->Incubate1 Add_Cmpd Add Compound to Wells Incubate1->Add_Cmpd Prepare_Cmpd Prepare 2x Compound Dilutions Prepare_Cmpd->Add_Cmpd Add_Virus Add Virus to Wells Add_Cmpd->Add_Virus Incubate2 Incubate (3-7 days) Add_Virus->Incubate2 Add_Reagent Add Viability Reagent Incubate2->Add_Reagent Read_Plate Read Plate Add_Reagent->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze

References

long-term storage conditions for 2',3'-dideoxy-5-iodocytidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2',3'-dideoxy-5-iodocytidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and experimental use of this nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] The compound is hygroscopic, meaning it can absorb moisture from the air. Therefore, it is crucial to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

Q2: How should I store this compound once it is in solution?

A2: The stability of this compound in solution is dependent on the storage temperature. For optimal long-term storage of up to 6 months, it is recommended to store stock solutions at -80°C.[3] For shorter periods of up to 1 month, storage at -20°C is acceptable.[3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound has slight solubility in several common laboratory solvents. These include Dimethyl Sulfoxide (DMSO), methanol, acetonitrile, and water.[1][2] For preparing stock solutions for biological assays, DMSO is a common choice. It is important to use anhydrous (newly opened) DMSO, as the compound's solubility can be negatively impacted by the presence of water in the solvent. Ultrasonication may be required to fully dissolve the compound.

Q4: Is this compound stable in cell culture media?

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound precipitates in cell culture medium. - The final concentration of the compound exceeds its solubility in the aqueous medium.- The concentration of the organic solvent (e.g., DMSO) in the final medium is too high, causing the compound to precipitate when diluted.- Interaction with components in the serum or medium.- Ensure the final concentration of the organic solvent is low (typically ≤0.5%).- Prepare a more dilute stock solution to minimize the amount of solvent added to the medium.- Warm the medium to 37°C before adding the compound.- If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your experimental system.
High or unexpected cytotoxicity observed. - The compound is inhibiting mitochondrial DNA polymerase γ, leading to mitochondrial toxicity.- Off-target effects of the compound.- The concentration used is too high for the specific cell line.- Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.- Include a positive control for mitochondrial toxicity (e.g., a known inhibitor of polymerase γ) to assess the sensitivity of your cells.- Evaluate markers of mitochondrial dysfunction, such as changes in mitochondrial membrane potential or reactive oxygen species (ROS) production.
Inconsistent or non-reproducible experimental results. - Degradation of the compound due to improper storage or handling (e.g., repeated freeze-thaw cycles, exposure to moisture).- Inaccurate initial concentration of the stock solution.- Instability of the compound in the experimental buffer or medium over time.- Prepare fresh stock solutions and aliquot for single use.- Verify the concentration of your stock solution using a spectrophotometer, if possible.- Minimize the time the compound is in aqueous solution at room temperature or 37°C before use.- For long incubations, consider replenishing the compound at set intervals.
No inhibitory effect observed in the assay. - The concentration of the compound is too low.- The target enzyme (e.g., reverse transcriptase) is not sensitive to this specific inhibitor.- The compound has degraded.- Incorrect assay setup or conditions.- Perform a dose-response experiment with a wider range of concentrations.- Use a positive control inhibitor known to be effective against your target to validate the assay.- Prepare a fresh stock solution of the compound.- Carefully review and optimize your experimental protocol, including buffer components, pH, and incubation times.

Experimental Protocols & Methodologies

Reverse Transcriptase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a reverse transcriptase (RT).

1. Reagents and Materials:

  • Purified Reverse Transcriptase (e.g., from HIV-1 or M-MLV)

  • This compound triphosphate (the active form of the inhibitor)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl₂, 10 mM DTT)

  • Poly(rA)/oligo(dT) template/primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Unlabeled dTTP

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

2. Procedure:

  • Prepare serial dilutions of this compound triphosphate in the reaction buffer.

  • In a microcentrifuge tube, combine the reaction buffer, poly(rA)/oligo(dT) template/primer, and the desired concentration of the inhibitor.

  • Add the reverse transcriptase enzyme to the mixture.

  • Initiate the reaction by adding a mixture of [³H]-dTTP and unlabeled dTTP.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding ice-cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and then ethanol to remove unincorporated nucleotides.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the inhibitor compared to a no-inhibitor control.

Cell-Based Antiviral Assay

This protocol outlines a general method for evaluating the antiviral activity of this compound in a cell culture system.

1. Reagents and Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • Complete cell culture medium

  • This compound

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • 96-well cell culture plates

2. Procedure:

  • Seed the host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Also, include a "no drug" control.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI). Include an uninfected cell control.

  • Incubate the plates for a period that allows for viral replication and cytopathic effect (CPE) to occur (e.g., 3-7 days).

  • At the end of the incubation period, assess cell viability using a suitable assay.

  • Calculate the concentration of the compound that inhibits the viral CPE by 50% (EC₅₀).

  • In parallel, perform a cytotoxicity assay by treating uninfected cells with the same concentrations of the compound to determine the 50% cytotoxic concentration (CC₅₀).

  • The selectivity index (SI = CC₅₀/EC₅₀) can be calculated to evaluate the therapeutic window of the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare serial dilutions of this compound add_compound Add compound dilutions to cells prep_compound->add_compound prep_cells Seed host cells in 96-well plate prep_cells->add_compound infect_cells Infect cells with virus add_compound->infect_cells incubate Incubate for 3-7 days infect_cells->incubate viability_assay Perform cell viability assay incubate->viability_assay calculate_results Calculate EC50, CC50, and SI viability_assay->calculate_results

Caption: Workflow for a cell-based antiviral assay.

signaling_pathway compound This compound intracellular Intracellular Phosphorylation compound->intracellular triphosphate ddlCTP (Active form) intracellular->triphosphate inhibition1 Inhibition triphosphate->inhibition1 inhibition2 Inhibition triphosphate->inhibition2 rt Viral Reverse Transcriptase viral_dna Viral DNA Synthesis rt->viral_dna Blocks pol_gamma Mitochondrial DNA Polymerase γ mito_dna Mitochondrial DNA Synthesis pol_gamma->mito_dna Blocks toxicity Mitochondrial Toxicity mito_dna->toxicity inhibition1->rt inhibition2->pol_gamma

Caption: Mechanism of action and potential toxicity pathway.

References

adjusting pH for optimal 2',3'-dideoxy-5-iodocytidine activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2',3'-dideoxy-5-iodocytidine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound can typically be dissolved in sterile, cell culture-grade dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted in the appropriate aqueous buffer or cell culture medium for your experiment. Ensure the final concentration of DMSO in your assay is low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure long-term stability. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the optimal pH for the stability of this compound in aqueous solutions?

While specific stability data for this compound is not extensively published, related 5-halogenated nucleoside analogs, such as 5-fluoro-2'-deoxycytidine, exhibit greater stability in neutral to slightly alkaline conditions. The degradation of 5-fluoro-2'-deoxycytidine is acid-catalyzed, with minimal degradation observed above pH 5.[1] Therefore, to maintain the chemical integrity of this compound in aqueous solutions for experimental use, it is recommended to use buffers in the neutral pH range (e.g., pH 7.0-7.6).

Q4: At what pH should I conduct my in vitro activity assays?

Most standard in vitro cell-based assays, such as antiviral cytopathic effect (CPE) assays, are performed in cell culture media buffered to a physiological pH of approximately 7.2-7.4. This is a good starting point for assessing the activity of this compound. However, the optimal pH for its activity may vary depending on the specific cell type, the target enzyme, and the assay conditions. It is advisable to perform a pH optimization experiment to determine the ideal pH for your specific experimental setup.

Q5: Can the pH of the culture medium affect the uptake and activity of this compound?

Yes, the pH of the extracellular environment can influence the activity of nucleoside analogs. Changes in pH can affect the ionization state of the compound, which may impact its transport across the cell membrane. Furthermore, the intracellular enzymes responsible for phosphorylating the nucleoside analog to its active triphosphate form may have optimal pH ranges for their activity.

Troubleshooting Guides

Issue: Low or No Observed Activity of this compound

If you are observing lower than expected or no activity in your experiments, consider the following troubleshooting steps:

  • Verify Compound Integrity:

    • Ensure the compound has been stored correctly to prevent degradation.

    • If possible, verify the identity and purity of your compound using analytical methods such as HPLC or mass spectrometry.

  • Check Solution Preparation:

    • Confirm that the stock solution was prepared at the correct concentration.

    • Ensure that the final concentration in your assay is within the expected effective range. Perform a dose-response experiment if the optimal concentration is unknown.

  • Evaluate Experimental Conditions:

    • pH of the Assay Medium: The pH of your buffer or cell culture medium is a critical factor. Verify that the pH is within the expected physiological range (7.2-7.4). Consider that some biological processes, like viral entry, can be pH-dependent.[2]

    • Cell Health: Ensure that the cells used in the assay are healthy and viable.

    • Assay Protocol: Review your experimental protocol for any potential errors in incubation times, reagent concentrations, or measurement procedures.

  • Consider the Biological System:

    • Metabolic Activation: this compound, like other nucleoside analogs, likely requires intracellular phosphorylation to its active triphosphate form. The cell line you are using must express the necessary kinases for this activation to occur.

    • Target Expression: Confirm that the target of the drug (e.g., a viral polymerase or reverse transcriptase) is present and active in your experimental system.

Quantitative Data Summary

The optimal pH for the activity of this compound is not well-documented in publicly available literature. The following table presents hypothetical data to illustrate the importance of pH optimization in determining the potency of a nucleoside analog. Researchers should perform their own pH optimization experiments to determine the ideal conditions for their specific system.

pH of Culture MediumEC50 (µM) of this compound (Hypothetical)
6.515.2
7.08.5
7.42.1
7.85.9
8.212.8

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

Protocol for Determining the Optimal pH for this compound Activity in a Cytopathic Effect (CPE) Reduction Assay

This protocol provides a framework for testing the antiviral activity of this compound across a range of pH values.

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Vero cells (or other appropriate host cell line)

  • Virus stock (e.g., Herpes Simplex Virus, Influenza Virus)

  • Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • A set of biological buffers with pKa values spanning the desired pH range (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.0, HEPES for pH 7.0-7.5, TAPS for pH 8.0-8.5)

  • Sterile NaOH and HCl for pH adjustment

  • 96-well cell culture plates

  • Neutral Red stain or other viability dye

2. Methods:

a. Preparation of pH-Adjusted Media:

  • Prepare separate batches of MEM supplemented with 2% FBS.

  • To each batch, add a specific biological buffer at a suitable concentration (e.g., 25 mM).

  • Adjust the pH of each batch to the desired value (e.g., 6.5, 7.0, 7.4, 7.8, 8.2) using sterile NaOH or HCl.

  • Sterile filter each pH-adjusted medium.

b. Cell Plating:

  • Seed a 96-well plate with Vero cells at a density that will result in a confluent monolayer the next day.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

c. Compound Preparation and Dilution:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • For each pH-adjusted medium, prepare a series of serial dilutions of the compound. For example, create a 2-fold dilution series starting from a high concentration (e.g., 100 µM).

d. Infection and Treatment:

  • Once the cell monolayer is confluent, remove the growth medium.

  • Add 50 µL of the appropriate pH-adjusted medium containing the various dilutions of this compound to the wells.

  • Include control wells for each pH: cells only (no virus, no compound), cells with virus (no compound), and cells with the highest concentration of compound (no virus) to test for cytotoxicity.

  • Add 50 µL of virus diluted in the corresponding pH-adjusted medium to the appropriate wells at a multiplicity of infection (MOI) that will cause >80% CPE in the virus control wells within the desired incubation period.

  • Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show significant CPE.

e. Assessment of Cell Viability:

  • Quantify cell viability using a method such as the Neutral Red uptake assay.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red).

f. Data Analysis:

  • For each pH value, calculate the percentage of cell viability at each compound concentration relative to the cell-only control.

  • Plot the percentage of viability versus the log of the compound concentration.

  • Use non-linear regression analysis to determine the 50% effective concentration (EC50) at each pH.

  • The pH that yields the lowest EC50 value is the optimal pH for the activity of this compound under these assay conditions.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular IDC 2',3'-dideoxy- 5-iodocytidine IDC_in IDC IDC->IDC_in Cellular Uptake IDC_MP IDC-Monophosphate IDC_in->IDC_MP Cellular Kinases IDC_DP IDC-Diphosphate IDC_MP->IDC_DP IDC_TP IDC-Triphosphate (Active Form) IDC_DP->IDC_TP Viral_Polymerase Viral Polymerase / Reverse Transcriptase IDC_TP->Viral_Polymerase DNA_Chain Growing Viral DNA Chain Viral_Polymerase->DNA_Chain Incorporation Termination Chain Termination DNA_Chain->Termination

Caption: General metabolic activation pathway of this compound.

Experimental_Workflow start Start prep_media Prepare Media at Different pH Values start->prep_media prepare_compound Prepare Serial Dilutions of Compound in each pH-Adjusted Medium prep_media->prepare_compound plate_cells Plate Host Cells in 96-Well Plate treat_infect Treat Cells with Compound and Infect with Virus plate_cells->treat_infect prepare_compound->treat_infect incubate Incubate until CPE is Observed in Controls treat_infect->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay analyze_data Analyze Data and Determine EC50 at each pH viability_assay->analyze_data end End analyze_data->end

Caption: Experimental workflow for pH optimization of this compound activity.

Troubleshooting_Logic start Low or No Activity Observed check_compound Verify Compound Integrity and Concentration start->check_compound check_ph Measure pH of Assay Medium check_compound->check_ph is_ph_ok Is pH in Optimal Range (e.g., 7.2-7.4)? check_ph->is_ph_ok adjust_ph Adjust pH and Repeat Experiment is_ph_ok->adjust_ph No check_cells Assess Cell Health and Viability is_ph_ok->check_cells Yes end Problem Resolved adjust_ph->end check_protocol Review Assay Protocol for Errors check_cells->check_protocol check_activation Consider Metabolic Activation Requirements check_protocol->check_activation check_activation->end

Caption: Troubleshooting logic for low activity of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-HIV Efficacy of 2',3'-Dideoxy-5-Iodocytidine and Zidovudine (AZT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-HIV efficacy of 2',3'-dideoxy-5-iodocytidine (IDC) and the well-established antiretroviral drug, zidovudine (AZT). Due to the limited publicly available data specifically for this compound, this comparison leverages findings from a closely related analogue, 2',3'-isopropylidene-5-iodouridine, to infer the potential efficacy and characteristics of IDC. This information is presented alongside comprehensive data for AZT to offer a valuable resource for researchers in the field of antiretroviral drug development.

Executive Summary

Zidovudine (AZT), the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV-1, has been a cornerstone of combination antiretroviral therapy (cART). It acts as a chain terminator of viral DNA synthesis. While effective, its use can be limited by toxicity and the emergence of drug-resistant viral strains. The exploration of novel nucleoside analogues, such as this compound and its derivatives, is driven by the need for more potent and less toxic therapeutic options.

Recent research on 2',3'-isopropylidene-5-iodouridine suggests that the presence of a bulky iodine atom at the 5-position of the pyrimidine ring can confer significant anti-HIV-1 activity. Notably, at high non-toxic concentrations, this iodo-uridine analogue has been shown to be more efficient at suppressing HIV-1 than AZT[1]. This suggests that this compound may hold promise as a potent anti-HIV agent.

Quantitative Comparison of Anti-HIV-1 Activity

The following table summarizes the available in vitro anti-HIV-1 efficacy data for 2',3'-isopropylidene-5-iodouridine and Zidovudine. It is important to note that the data for the iodo-compound is for a uridine derivative and not the cytidine derivative as specified in the topic.

CompoundCell LineVirus StrainIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
2',3'-isopropylidene-5-iodouridineJurkatHIV-1 based lentiviral particlesNot explicitly stated, but described as more efficient than AZT at high non-toxic concentrations>100Not calculable from available data[1]
Zidovudine (AZT)VariousHIV-10.01 - 4.87>100Variable, dependent on cell line and virus strain[2]

Note: IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in vitro. The Selectivity Index (SI) is a measure of the drug's therapeutic window.

Mechanism of Action

Both this compound (by inference) and zidovudine are nucleoside reverse transcriptase inhibitors (NRTIs). Their mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, which is crucial for the conversion of the viral RNA genome into DNA.

NRTI Mechanism of Action cluster_cell Host Cell cluster_virus HIV Replication Cycle NRTI NRTI (e.g., AZT, IDC) NRTI_MP NRTI-MP NRTI->NRTI_MP Cellular Kinases NRTI_DP NRTI-DP NRTI_MP->NRTI_DP Cellular Kinases NRTI_TP NRTI-TP NRTI_DP->NRTI_TP Cellular Kinases RT Reverse Transcriptase NRTI_TP->RT NRTI_TP->RT Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Incorporation of NRTI-TP Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

The process begins with the NRTI entering the host cell, where it is phosphorylated by cellular kinases to its active triphosphate form (NRTI-TP). This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the NRTI prevents the formation of the next phosphodiester bond, leading to chain termination and the inhibition of viral replication.

Experimental Protocols

The following are generalized experimental protocols for assessing the in vitro anti-HIV activity and cytotoxicity of nucleoside analogues, based on common methodologies found in the literature.

Anti-HIV Activity Assay (Example using HIV-1 based lentiviral particles)
  • Cell Culture: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

  • Drug Preparation: The test compounds (2',3'-isopropylidene-5-iodouridine and AZT) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations.

  • Infection: Jurkat cells are seeded in 96-well plates and pre-incubated with various concentrations of the test compounds for a specified period (e.g., 2 hours). Subsequently, the cells are infected with HIV-1-based lentiviral particles expressing a reporter gene (e.g., GFP).

  • Incubation: The infected cells are incubated for a period of 48-72 hours to allow for viral entry, reverse transcription, and reporter gene expression.

  • Data Analysis: The percentage of infected cells (e.g., GFP-positive cells) is determined by flow cytometry. The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Anti_HIV_Activity_Workflow A Seed Jurkat cells in 96-well plate B Pre-incubate with serial dilutions of IDC or AZT A->B C Infect with HIV-1 lentiviral particles B->C D Incubate for 48-72 hours C->D E Analyze reporter gene expression (e.g., GFP) by flow cytometry D->E F Calculate IC50 values E->F

Caption: A generalized workflow for in vitro anti-HIV activity assessment.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cells (e.g., Jurkat or peripheral blood mononuclear cells) are seeded in 96-well plates at a specific density.

  • Drug Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a period equivalent to the anti-HIV assay (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The CC50 value is determined by plotting cell viability against drug concentration.

Discussion and Future Directions

The available evidence, primarily from the study of 2',3'-isopropylidene-5-iodouridine, suggests that 5-iodo-substituted dideoxynucleosides could be a promising class of anti-HIV-1 agents[1]. The observation of higher efficacy compared to AZT at non-toxic concentrations is particularly encouraging and warrants further investigation into this compound itself.

Future research should focus on:

  • Direct Evaluation of this compound: Synthesizing and performing comprehensive in vitro studies to determine the specific IC50, CC50, and Selectivity Index of this compound against a panel of laboratory-adapted and clinical HIV-1 isolates, including those resistant to existing NRTIs.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between the triphosphate of this compound and the HIV-1 reverse transcriptase to understand the structural basis for its potential enhanced activity.

  • In Vivo Efficacy and Toxicity: If in vitro studies are promising, progressing to preclinical animal models to evaluate the pharmacokinetic properties, in vivo efficacy, and safety profile of this compound.

References

A Comparative Guide: 2',3'-dideoxy-5-iodocytidine versus 2',3'-dideoxycytidine (ddC) in Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiviral activities of 2',3'-dideoxy-5-iodocytidine and its parent compound, 2',3'-dideoxycytidine (ddC), also known as zalcitabine. While direct comparative studies on the iodo-derivative are limited in publicly available literature, this document synthesizes existing data on ddC and the influence of halogen substitution at the C-5 position on its antiviral properties.

Introduction to Dideoxynucleoside Analogs

2',3'-dideoxycytidine (ddC) is a nucleoside analog that acts as a reverse transcriptase inhibitor, a key enzyme in the replication cycle of retroviruses like the human immunodeficiency virus (HIV).[1] As a prodrug, ddC is phosphorylated within the cell to its active triphosphate form, which is then incorporated into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the dideoxyribose sugar moiety leads to the termination of DNA chain elongation, thus inhibiting viral replication.

Chemical modifications of ddC have been explored to enhance its antiviral potency and selectivity, and to reduce its toxicity. One such modification involves the substitution of atoms at the C-5 position of the pyrimidine ring.

The Impact of C-5 Halogenation on Antiviral Activity

For instance, studies on 5-fluoro-2',3'-dideoxycytidine (FddC) have shown that this modification can lead to a more potent anti-HIV agent compared to the unsubstituted ddC.[2] Conversely, the chlorination of 2',3'-dideoxycytidine has been reported to eliminate its anti-HIV activity, underscoring the critical role of the specific halogen in determining the compound's efficacy.[3]

Quantitative Comparison of Antiviral Activity

Direct comparative data from a single study for this compound versus ddC is not available in the reviewed literature. The following table summarizes the reported anti-HIV-1 activity and cytotoxicity of ddC and its 5-fluoro analog to illustrate the impact of C-5 halogenation.

CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
2',3'-dideoxycytidine (ddC) HIV-1Various~0.005 - 0.05>10>200
β-L-2',3'-dideoxy-5-fluorocytidine HIV-1PBM0.004 - 0.01>100>10,000

Note: EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the drug's therapeutic window.

Experimental Protocols

The following is a generalized experimental protocol for evaluating the in vitro anti-HIV activity of nucleoside analogs. Specific details may vary between studies.

1. Cell and Virus Culture:

  • Cell Lines: Human T-lymphocyte cell lines susceptible to HIV-1 infection, such as MT-4, CEM, or peripheral blood mononuclear cells (PBMCs), are commonly used.

  • Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB, HIV-1 RF) or clinical isolates are used for infection.

2. Antiviral Activity Assay (MTT Assay):

  • Cells are seeded in 96-well plates.

  • Serial dilutions of the test compounds (e.g., this compound, ddC) are added to the wells.

  • A predetermined amount of HIV-1 is added to infect the cells.

  • Control wells include uninfected cells, infected untreated cells, and cells treated with a reference antiviral drug (e.g., AZT).

  • The plates are incubated for a period of 4-7 days at 37°C in a humidified CO₂ incubator.

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells metabolize MTT into a colored formazan product.

  • The formazan is solubilized, and the absorbance is measured using a spectrophotometer.

  • The percentage of cell protection from virus-induced cytopathic effect is calculated to determine the EC₅₀.

3. Cytotoxicity Assay:

  • Uninfected cells are seeded in 96-well plates.

  • Serial dilutions of the test compounds are added to the wells.

  • The plates are incubated under the same conditions as the antiviral assay.

  • Cell viability is determined using the MTT assay as described above.

  • The CC₅₀ is calculated as the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for ddC and its analogs involves the inhibition of viral reverse transcriptase. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for comparing antiviral activity.

Signaling_Pathway cluster_cell Host Cell cluster_virus HIV Replication ddC ddC / 5-iodo-ddC ddC_MP ddC-MP / 5-iodo-ddC-MP ddC->ddC_MP dCK ddC_DP ddC-DP / 5-iodo-ddC-DP ddC_MP->ddC_DP dCMPK ddC_TP ddC-TP / 5-iodo-ddC-TP ddC_DP->ddC_TP NDPK RT Reverse Transcriptase ddC_TP->RT Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription

Caption: Intracellular activation and mechanism of action of ddC and its analogs.

Antiviral_Assay_Workflow A Prepare Cell Culture (e.g., MT-4 cells) B Seed cells in 96-well plate A->B C Add serial dilutions of This compound and ddC B->C D Infect cells with HIV-1 C->D E Incubate for 4-7 days D->E F Add MTT reagent E->F G Measure Absorbance F->G H Calculate EC₅₀ and CC₅₀ G->H

Caption: Experimental workflow for in vitro antiviral activity and cytotoxicity assays.

Conclusion

While 2',3'-dideoxycytidine is a known inhibitor of HIV reverse transcriptase, the precise antiviral activity of its 5-iodo derivative in direct comparison remains to be fully elucidated in published literature. Based on structure-activity relationship studies of other 5-halogenated ddC analogs, it is plausible that the iodo-substitution could modulate the compound's antiviral potency and toxicity profile. Further experimental data from direct comparative studies are necessary to definitively determine the therapeutic potential of this compound relative to ddC.

References

Comparative Analysis of 2',3'-dideoxy-5-iodocytidine's Anti-Retroviral Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-retroviral potential of 2',3'-dideoxy-5-iodocytidine, contextualized with established nucleoside reverse transcriptase inhibitors (NRTIs). Due to the limited availability of direct quantitative data for this compound in the reviewed literature, this guide leverages data from closely related 5-halogenated dideoxycytidine analogues to infer its potential activity profile. This comparison is supported by detailed experimental methodologies for key assays and visual representations of the underlying molecular mechanisms and experimental workflows.

Executive Summary

This compound belongs to the family of dideoxynucleoside analogues, which are designed to act as chain terminators in the viral reverse transcription process. While specific anti-HIV data for the 5-iodo derivative is scarce in published literature, studies on other 5-halogenated analogues suggest that the nature of the halogen substituent significantly influences antiviral activity. For instance, 5-fluoro-2',3'-dideoxycytidine has been shown to retain potent anti-HIV activity, whereas 5-bromo and 5-methyl derivatives are reportedly inactive. This suggests that the steric and electronic properties of the substituent at the 5-position are critical for recognition by cellular kinases and subsequent incorporation by HIV reverse transcriptase. Further empirical testing is necessary to definitively characterize the anti-retroviral efficacy and cytotoxicity of this compound.

Comparative Performance Data

The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of comparator NRTIs. It is important to note that these values can vary depending on the cell line used, the viral strain, and the specific experimental conditions.

Table 1: In Vitro Anti-HIV-1 Activity of Comparator Nucleoside Reverse Transcriptase Inhibitors

CompoundCell LineHIV-1 StrainEC₅₀ / IC₅₀ (µM)
Zidovudine (AZT)MT-4NL4-3EC₅₀ values comparable to bevirimat
Zidovudine (AZT)Human LymphocytesHTLV-III/LAVED₅₀ of 0.23 µM against "AIDS" virus
Lamivudine (3TC)PBMCLAVEC₅₀ of 0.0018 µM
Lamivudine (3TC)MT-4HIV-1IC₅₀ of 0.1 µM
Zalcitabine (ddC)Monocyte/MacrophageMacrophage-tropicIC₅₀ of 0.002 µM
Zalcitabine (ddC)Human T LymphocyteHIVComplete inhibition at 0.5 µM

Table 2: In Vitro Cytotoxicity of Comparator Nucleoside Reverse Transcriptase Inhibitors

CompoundCell LineCC₅₀ (µM)
Zidovudine (AZT)Mock-infected MT-4Data not specified, but hybrids showed less toxicity
Lamivudine (3TC)Lymphocyte cell cultures500 to 6000
Zalcitabine (ddC)CEM-SS> 10, 16, 34 (from different studies)

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibitors

Nucleoside reverse transcriptase inhibitors are prodrugs that, upon entering a host cell, are phosphorylated by cellular kinases to their active triphosphate form. This active form mimics natural deoxynucleotide triphosphates and is incorporated by the viral reverse transcriptase into the growing proviral DNA chain. However, because NRTIs lack a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to chain termination and the cessation of viral DNA synthesis.

NRTI_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Reverse Transcription NRTI NRTI (e.g., 2',3'-dideoxy- 5-iodocytidine) NRTI_MP NRTI-Monophosphate NRTI->NRTI_MP Cellular Kinase 1 NRTI_DP NRTI-Diphosphate NRTI_MP->NRTI_DP Cellular Kinase 2 NRTI_TP NRTI-Triphosphate (Active Form) NRTI_DP->NRTI_TP Cellular Kinase 3 RT Reverse Transcriptase NRTI_TP->RT Competitive Inhibition Viral_RNA Viral RNA Template Proviral_DNA Growing Proviral DNA Chain Viral_RNA->Proviral_DNA Reverse Transcription Chain_Termination Chain Termination Proviral_DNA->Chain_Termination RT->Proviral_DNA Incorporation

Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

Experimental Protocols

In Vitro Anti-HIV-1 Drug Susceptibility Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay determines the concentration of a compound required to inhibit HIV-1 replication in primary human cells.

a. Cell Preparation:

  • Isolate PBMCs from the blood of healthy, HIV-negative donors using Ficoll-Hypaque density gradient centrifugation.

  • Stimulate the PBMCs with phytohemagglutinin (PHA) in RPMI 1640 medium supplemented with fetal bovine serum (FBS) and interleukin-2 (IL-2) for 2-3 days.

b. Virus Infection and Drug Treatment:

  • Wash the PHA-stimulated PBMCs and resuspend in fresh medium.

  • In a 96-well plate, add serial dilutions of the test compound (e.g., this compound) and control drugs.

  • Infect the cells with a standardized amount of a laboratory-adapted or clinical isolate of HIV-1.

  • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere.

c. Measurement of Viral Replication:

  • After 7 days of incubation, collect the cell culture supernatants.

  • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

d. Data Analysis:

  • Calculate the percentage of inhibition of p24 production at each drug concentration compared to the virus control (no drug).

  • Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the drug concentration and using a non-linear regression analysis.

Anti_HIV_Assay_Workflow start Start isolate_pbmcs Isolate PBMCs from healthy donor blood start->isolate_pbmcs stimulate_pbmcs Stimulate PBMCs with PHA and IL-2 isolate_pbmcs->stimulate_pbmcs prepare_plate Prepare 96-well plate with serial dilutions of test compounds stimulate_pbmcs->prepare_plate infect_cells Infect stimulated PBMCs with HIV-1 prepare_plate->infect_cells incubate Incubate for 7 days at 37°C, 5% CO₂ infect_cells->incubate collect_supernatant Collect culture supernatants incubate->collect_supernatant p24_elisa Quantify p24 antigen using ELISA collect_supernatant->p24_elisa analyze_data Calculate % inhibition and determine EC₅₀ p24_elisa->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro anti-HIV-1 drug susceptibility assay in PBMCs.

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

a. Cell Seeding:

  • Seed a suitable cell line (e.g., MT-4, CEM-SS, or unstimulated PBMCs) in a 96-well plate at a predetermined density.

  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

b. Compound Treatment:

  • Add serial dilutions of the test compound and control compounds to the wells.

  • Include wells with cells only (cell control) and medium only (background control).

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 7 days).

c. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

d. Solubilization and Absorbance Measurement:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

e. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability at each drug concentration relative to the cell control.

  • Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of viability against the drug concentration and using a non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compounds Add serial dilutions of test compounds seed_cells->add_compounds incubate_compounds Incubate for a defined period (e.g., 7 days) add_compounds->incubate_compounds add_mtt Add MTT solution to each well incubate_compounds->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt add_solubilizer Add solubilization solution to dissolve formazan incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Calculate % viability and determine CC₅₀ measure_absorbance->analyze_data end End analyze_data->end

Efficacy of 2',3'-dideoxy-5-iodocytidine and its Analogs Against Drug-Resistant HIV Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 2',3'-dideoxy-5-iodocytidine (5-Iodo-ddC) and its analogs, particularly 2',3'-dideoxycytidine (ddC, Zalcitabine), in the context of drug-resistant Human Immunodeficiency Virus (HIV) strains. This guide provides a comparative overview of their efficacy, resistance profiles, and the underlying mechanisms of action for researchers, scientists, and drug development professionals.

While direct experimental data on the efficacy of this compound (5-Iodo-ddC) against drug-resistant HIV strains is not available in the current body of scientific literature, a comparative analysis can be drawn from its parent compound, 2',3'-dideoxycytidine (ddC or Zalcitabine), and other 5-halogenated analogs. This guide synthesizes the available data to provide an objective comparison of ddC's performance against resistant HIV-1, offering insights into the potential of halogenated derivatives like 5-Iodo-ddC.

Comparative Efficacy of Zalcitabine (ddC) Against Wild-Type and Resistant HIV-1

Zalcitabine, a nucleoside reverse transcriptase inhibitor (NRTI), was one of the early antiretroviral agents approved for HIV-1 treatment. Its efficacy is contingent on its intracellular conversion to the active triphosphate form (ddCTP), which acts as a chain terminator for the viral reverse transcriptase (RT). However, the emergence of drug-resistant mutations in the RT enzyme can significantly compromise its antiviral activity.

The table below summarizes the in vitro susceptibility of wild-type and various NRTI-resistant HIV-1 strains to Zalcitabine and other commonly used NRTIs. The data is presented as fold change in the 50% inhibitory concentration (IC50) compared to a wild-type reference strain.

HIV-1 Strain (Reverse Transcriptase Mutations)Zalcitabine (ddC)Zidovudine (AZT)Didanosine (ddI)Lamivudine (3TC)Abacavir (ABC)Tenofovir (TDF)
Wild-Type 1.01.01.01.01.01.0
K65R ~5.0[1]~0.5[2]>10>5~4.2[1]>10
T69D Low-level resistanceNo significant changeReduced susceptibilityNo significant changeNo significant changeNo significant change
L74V Low-level resistanceIncreased susceptibility>10Low-level resistanceReduced susceptibilityIncreased susceptibility
M184V Low-level resistanceIncreased susceptibilityLow-level resistance>100Reduced susceptibilityIncreased susceptibility
Thymidine Analog Mutations (TAMs) - (M41L/L210W/T215Y) Low-level cross-resistance>50Low-level cross-resistanceNo significant changeLow-level cross-resistanceLow-level cross-resistance
TAMs + K65R ~2.2[1]<2.5[2]Reduced susceptibilityReduced susceptibility~2.6[1]Reduced susceptibility

The Role of 5-Position Halogenation

Studies on 5-substituted ddC analogs have revealed that the nature of the substituent at the 5-position is critical for antiviral activity. While 5-methyl and 5-bromo substitutions have been shown to abolish anti-HIV activity, the 5-fluoro substitution (5-F-ddC) retains both activity and potency.[3] This suggests a delicate interplay between the size, electronegativity, and lipophilicity of the halogen at this position and the molecule's ability to be phosphorylated and interact with the HIV reverse transcriptase.

Although no experimental data for 5-Iodo-ddC is available, the larger atomic radius of iodine compared to fluorine and bromine could sterically hinder the necessary enzymatic conversions or its binding to the active site of the reverse transcriptase. However, computational modeling studies would be required to predict its potential efficacy and interaction with wild-type and mutant reverse transcriptase enzymes.

Resistance Profiles and Cross-Resistance

The primary mutations associated with Zalcitabine resistance are located in the viral reverse transcriptase gene.

  • K65R Mutation : This mutation, selected by several nucleoside analogs, confers a significant level of resistance to Zalcitabine.[2] It is believed to reduce the binding affinity of the phosphorylated drug to the reverse transcriptase.

  • T69D Mutation : This is another common mutation observed in patients treated with Zalcitabine. It generally confers a lower level of resistance compared to K65R.

A significant concern in antiretroviral therapy is the development of cross-resistance, where a mutation conferring resistance to one drug also reduces the susceptibility to other drugs in the same class.

  • The K65R mutation, while primarily affecting ddC, ddI, abacavir, and tenofovir, can surprisingly increase susceptibility to Zidovudine (AZT).[2]

  • Thymidine Analog Mutations (TAMs) , which are selected for by AZT and stavudine (d4T), can confer broad cross-resistance to other NRTIs, including a low-level resistance to Zalcitabine. Interestingly, the presence of TAMs can antagonize the phenotypic effect of the K65R mutation, reducing the level of resistance to drugs like tenofovir, abacavir, and ddC.[1][2]

  • The M184V mutation, primarily associated with high-level resistance to lamivudine (3TC) and emtricitabine (FTC), generally only confers low-level resistance to Zalcitabine.

Experimental Protocols

The evaluation of antiviral efficacy and drug resistance is conducted through standardized in vitro assays.

Cell-Based HIV-1 Inhibition Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

  • Cell Culture : A suitable human T-cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Virus Infection : Cells are infected with a known titer of either wild-type or a drug-resistant HIV-1 strain.

  • Drug Treatment : Immediately after infection, the cells are incubated with serial dilutions of the test compound (e.g., 5-Iodo-ddC, Zalcitabine) and control drugs.

  • Incubation : The infected and treated cells are incubated for a period of 4-7 days to allow for viral replication.

  • Endpoint Measurement : The extent of viral replication is quantified by measuring a specific viral marker, such as p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA), or by assessing the cytopathic effect (cell death) using a cell viability assay (e.g., MTT or XTT assay).

  • Data Analysis : The 50% inhibitory concentration (IC50), the drug concentration required to inhibit viral replication by 50%, is calculated from the dose-response curve.

PhenoSense® HIV Drug Susceptibility Assay

This is a commercially available phenotypic assay that provides a direct measure of drug resistance.

  • Sample Collection : Plasma is collected from an HIV-infected individual.

  • RT and Protease Gene Amplification : The viral RNA is extracted from the plasma, and the reverse transcriptase and protease genes are amplified using RT-PCR.

  • Recombinant Virus Generation : The amplified patient-derived RT and protease gene segments are inserted into a standardized HIV-1 vector that lacks these genes but contains a luciferase reporter gene.

  • Infection of Target Cells : The resulting recombinant viruses are used to infect target cells in the presence of serial dilutions of various antiretroviral drugs.

  • Luciferase Assay : Viral replication is quantified by measuring the activity of the luciferase reporter gene.

  • Fold Change Calculation : The IC50 for the patient's virus is compared to the IC50 of a wild-type reference virus, and the result is expressed as a fold change in susceptibility.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for NRTIs, the development of resistance, and a typical experimental workflow for drug efficacy testing.

NRTI_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication Cycle NRTI NRTI (e.g., 5-Iodo-ddC) NRTI_MP NRTI-Monophosphate NRTI->NRTI_MP Cellular Kinases NRTI_DP NRTI-Diphosphate NRTI_MP->NRTI_DP Cellular Kinases NRTI_TP NRTI-Triphosphate (Active Form) NRTI_DP->NRTI_TP Cellular Kinases RT Reverse Transcriptase NRTI_TP->RT viral_RNA Viral RNA viral_RNA->RT proviral_DNA Proviral DNA (Incomplete) RT->proviral_DNA Chain Termination dNTPs Natural dNTPs dNTPs->RT

Caption: Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

HIV_Resistance_Development WT_Virus Wild-Type HIV-1 (Susceptible to NRTIs) Drug_Pressure Antiretroviral Therapy (NRTI Pressure) WT_Virus->Drug_Pressure Random_Mutation Random Mutations in Reverse Transcriptase Gene Drug_Pressure->Random_Mutation Resistant_Variant Resistant HIV-1 Variant (e.g., K65R, T69D) Random_Mutation->Resistant_Variant Selection Selective_Advantage Selective Advantage and Outgrowth of Resistant Strain Resistant_Variant->Selective_Advantage

Caption: Development of HIV-1 Drug Resistance under Therapeutic Pressure.

Experimental_Workflow start Start: Test Compound (e.g., 5-Iodo-ddC) cytotoxicity Determine Cytotoxicity (CC50) in Uninfected Cells start->cytotoxicity antiviral_assay Perform HIV Inhibition Assay (Wild-Type & Resistant Strains) start->antiviral_assay selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) cytotoxicity->selectivity_index data_analysis Calculate IC50 Values antiviral_assay->data_analysis data_analysis->selectivity_index comparison Compare with other NRTIs selectivity_index->comparison end Conclusion on Efficacy and Resistance Profile comparison->end

Caption: Experimental Workflow for Evaluating the Efficacy of an Anti-HIV Compound.

References

A Comparative Analysis of 2',3'-Dideoxycytidine Analogs in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in vitro and in vivo data for 2',3'-dideoxycytidine (ddC) and its halogenated and stereoisomeric derivatives reveals critical insights for antiviral drug development. While direct experimental data for 2',3'-dideoxy-5-iodocytidine remains limited in publicly accessible literature, a comparative analysis of its close analogs, including the 5-fluoro derivative and the L-enantiomers, provides a valuable framework for understanding its potential efficacy and toxicity profile.

This guide synthesizes available data on these nucleoside analogs, focusing on their activity against Human Immunodeficiency Virus (HIV), their effects on host cells, and their behavior in preclinical and clinical studies. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antiviral agents.

In Vitro Antiviral Activity and Cytotoxicity

The primary mechanism of action for 2',3'-dideoxynucleoside analogs is the inhibition of viral reverse transcriptase. Following intracellular phosphorylation to the active triphosphate form, these compounds are incorporated into the growing viral DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group.

A comparative summary of the in vitro anti-HIV-1 activity and cytotoxicity of 2',3'-dideoxycytidine and its analogs is presented below.

CompoundCell LineAnti-HIV-1 Activity (ED₅₀/EC₅₀, µM)Cytotoxicity (IC₅₀, µM)Selectivity Index (IC₅₀/ED₅₀)
2',3'-dideoxycytidine (ddC)CEM-0.022 (Mitochondrial DNA synthesis)-
β-L-2',3'-dideoxy-5-fluorocytidine (β-L-FddC)-0.5> 100 (Mitochondrial DNA synthesis)> 200
β-D-2',3'-dideoxycytidine (ddC)-1.5--
β-D-2',3'-dideoxy-5-fluorocytidine (β-D-FddC)-2--
β-L-2',3'-dideoxycytidine (β-L-ddC)--> 100 (Mitochondrial DNA synthesis)-

Note: Data is compiled from multiple sources and different experimental conditions, which may account for variations in reported values. The selectivity index is a ratio of cytotoxicity to antiviral activity, with higher values indicating a more favorable therapeutic window.

Studies have shown that the L-enantiomers, such as β-L-FddC and β-L-ddC, exhibit potent anti-HIV activity while demonstrating significantly lower cytotoxicity compared to their D-counterparts.[1][2] Specifically, ddC has been shown to severely inhibit mitochondrial DNA synthesis, a factor contributing to its dose-limiting toxicity in clinical use.[1][2] In contrast, the L-isomers show minimal inhibition of mitochondrial DNA synthesis at concentrations well above their effective antiviral doses.[1][2]

In Vivo Pharmacokinetics

The pharmacokinetic properties of these analogs are crucial for determining their clinical utility, including their absorption, distribution, metabolism, and excretion.

CompoundAnimal ModelAdministrationHalf-life (t₁/₂)BioavailabilityKey Findings
2',3'-dideoxycytidine (DDC)Humans (AIDS patients)Oral & IV1.2 hours88%Linear kinetics; 75% excreted unchanged in urine.[3]
Racemic 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC)Rhesus MonkeysIV & Oral1.34 hours73%Penetrates the blood-brain barrier; L-(-)-enantiomer is resistant to deamination.[4]
Racemic cis-2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC)RatsIV~2 hours-Dose-independent disposition; ~55% recovered unchanged in urine.[5]
β-L-2',3'-dideoxy-5-fluorocytidine (β-L-FddC)Rhesus MonkeysIV & Oral1.8 - 2.2 hours56-66%No apparent metabolites; ~47% recovered unchanged in urine after IV administration.[6]

Pharmacokinetic studies reveal that these dideoxycytidine analogs generally exhibit good oral bioavailability and are primarily cleared through renal excretion.[3][4][5][6] The L-enantiomers, in particular, show favorable pharmacokinetic profiles, supporting their further development as antiviral drugs.[4][6]

Experimental Protocols

In Vitro Anti-HIV Activity Assay:

A common method for determining the anti-HIV activity of a compound involves the use of cell lines susceptible to HIV infection, such as CEM or MT-2 cells.

  • Cell Culture: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Infection: Cells are infected with a known titer of an HIV-1 strain.

  • Drug Treatment: Immediately after infection, serial dilutions of the test compound are added to the cell cultures.

  • Incubation: The cultures are incubated for a period of 5-7 days to allow for viral replication.

  • Endpoint Measurement: The extent of viral replication is quantified by measuring a viral marker, such as reverse transcriptase activity in the culture supernatant or the viability of the host cells using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The 50% effective dose (ED₅₀) or effective concentration (EC₅₀) is then calculated.

Cytotoxicity Assay:

  • Cell Culture: Uninfected cells are cultured under the same conditions as in the antiviral assay.

  • Drug Treatment: Serial dilutions of the test compound are added to the cells.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • Viability Measurement: Cell viability is determined using methods such as the MTT assay, which measures the metabolic activity of living cells. The 50% inhibitory concentration (IC₅₀) is then calculated.

Inhibition of Mitochondrial DNA Synthesis:

  • Cell Culture and Treatment: Cells are cultured in the presence of the test compound for several days.

  • DNA Extraction: Total DNA is extracted from the cells.

  • Quantification of Mitochondrial DNA: The amount of mitochondrial DNA relative to nuclear DNA is quantified using techniques such as Southern blot hybridization or quantitative PCR (qPCR) with specific probes for mitochondrial and nuclear genes.

Mechanism of Action and Cellular Metabolism

The antiviral activity of 2',3'-dideoxycytidine analogs is dependent on their intracellular conversion to the active 5'-triphosphate metabolite. This process is initiated by cellular kinases.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ddC_analog 2',3'-Dideoxycytidine Analog ddC_analog_in 2',3'-Dideoxycytidine Analog ddC_analog->ddC_analog_in Cellular Uptake ddCMP ddC-Monophosphate ddC_analog_in->ddCMP Deoxycytidine Kinase ddCDP ddC-Diphosphate ddCMP->ddCDP dCMP Kinase ddCTP ddC-Triphosphate (Active Form) ddCDP->ddCTP NDP Kinase

Caption: Intracellular phosphorylation of 2',3'-dideoxycytidine analogs.

Once formed, the active triphosphate analog acts as a competitive inhibitor and a chain-terminating substrate for viral reverse transcriptase.

Viral_RNA Viral RNA Template DNA_synthesis Viral DNA Synthesis Viral_RNA->DNA_synthesis RT Reverse Transcriptase RT->DNA_synthesis dNTPs Natural dNTPs dNTPs->DNA_synthesis Incorporation ddCTP ddCTP (Analog) ddCTP->DNA_synthesis Incorporation Chain_termination Chain Termination DNA_synthesis->Chain_termination Analog Incorporation

Caption: Inhibition of HIV reverse transcriptase by dideoxynucleoside analogs.

Conclusion

References

Unveiling the Antiviral and Anticancer Potential of 5-Substituted Dideoxycytidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-substituted 2',3'-dideoxycytidine (ddC) analogs. By objectively comparing their biological performance with supporting experimental data, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

The 2',3'-dideoxycytidine scaffold has been a cornerstone in the development of antiviral and anticancer therapies. Modifications at the 5-position of the pyrimidine base have been extensively explored to modulate the biological activity, selectivity, and pharmacokinetic properties of these nucleoside analogs. This guide synthesizes key findings from various studies, presenting a comparative overview of the impact of different 5-substituents on the therapeutic potential of ddC analogs.

Comparative Analysis of Biological Activity

The antiviral and anticancer activities of 5-substituted ddC analogs are profoundly influenced by the nature of the substituent at the 5-position. The following tables summarize the quantitative data from various studies, providing a clear comparison of the inhibitory potency of these compounds against different viruses and cancer cell lines.

Anti-HIV Activity of 5-Substituted Dideoxycytidine Analogs
5-SubstituentTest SystemActivity (EC₅₀/IC₅₀, µM)Reference
Hydrogen (ddC)HTLV-III/LAV in T4+ lymphocytesPotent[1]
FluoroHTLV-III/LAV in T4+ lymphocytesPotent (activity retained)[1]
MethylHTLV-III/LAV in T4+ lymphocytesInactive[1]
BromoHTLV-III/LAV in T4+ lymphocytesInactive[1]
AzaHTLV-III/LAV in T4+ lymphocytesProtective, but more toxic[1]

Table 1: Anti-HIV Activity. This table highlights the critical role of the 5-substituent in retaining anti-HIV activity. Small, electronegative groups like fluorine are well-tolerated, whereas larger or electron-donating groups like methyl and bromo abolish activity.

Anti-HSV Activity of 5-Substituted Deoxycytidine Analogs
5-SubstituentVirus StrainActivity (IC₅₀, µg/mL)Reference
BromoHSV-10.02[2]
IodoHSV-10.02[2]
NitroHSV-10.1[2]
EthynylHSV-10.04[2]
PropylHSV-10.2[2]
(E)-5-(2-Bromovinyl)HSV-10.003[2]
(E)-5-(2-Iodovinyl)HSV-10.003[2]

Table 2: Anti-HSV Activity. A broader range of substituents at the 5-position demonstrates efficacy against Herpes Simplex Virus. Notably, the (E)-5-(2-halogenovinyl) derivatives exhibit the most potent anti-HSV-1 activity.[2]

Inhibition of Human DNA Polymerases by 5'-Triphosphates of ddC Analogs
Analog (5'-Triphosphate)DNA PolymeraseKᵢ (µM)
D-ddCTPγ< D-FddCTP
D-FddCTPγ< L-OddCTP
L-OddCTPα6.0
β3.0
γ0.014
δ1.9
ε0.4
L-FOddCTPα6.5
β19
γ0.06
δ1.9
ε0.7

Table 3: Inhibition of Human DNA Polymerases. This table presents the inhibitory constants (Kᵢ) of the active triphosphate forms of ddC analogs against various human DNA polymerases. This data is crucial for understanding the molecular basis of their therapeutic effect and potential toxicity. The potent inhibition of mitochondrial DNA polymerase γ by some analogs is a known source of toxicity.[3]

Mechanism of Action: Chain Termination of DNA Synthesis

The primary mechanism of action for 5-substituted dideoxycytidine analogs involves the termination of nascent DNA chain elongation. This process can be visualized as a multi-step pathway within the host or virally infected cell.

Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of DNA Synthesis ddC_analog 5-Substituted ddC Analog ddC_MP ddC-MP ddC_analog->ddC_MP Deoxycytidine Kinase ddC_DP ddC-DP ddC_MP->ddC_DP dCMP Kinase ddC_TP ddC-TP (Active Form) ddC_DP->ddC_TP NDP Kinase DNA_Polymerase Viral Reverse Transcriptase or Cellular DNA Polymerase ddC_TP->DNA_Polymerase Competitive Inhibition with dCTP Growing_DNA Growing DNA Chain Terminated_DNA Chain-Terminated DNA Growing_DNA->Terminated_DNA Incorporation of ddC-MP

Figure 1: Mechanism of action of 5-substituted ddC analogs.

As depicted in Figure 1, the dideoxycytidine analog enters the cell and undergoes sequential phosphorylation by host cellular kinases to its active triphosphate form (ddC-TP). This activated analog then acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for viral reverse transcriptase or cellular DNA polymerases. Upon incorporation into the growing DNA chain, the absence of a 3'-hydroxyl group on the dideoxyribose sugar moiety prevents the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of DNA replication.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis.

Anti-HIV Assay

Objective: To evaluate the ability of compounds to protect T4+ lymphocytes from the cytopathic effects of the Human Immunodeficiency Virus (HIV).

Methodology:

  • Cell Culture: T4+ lymphocytes (e.g., CEM, MT-2, or H9 cells) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine.

  • Virus Infection: Cells are infected with a known titer of HIV (e.g., HTLV-III/LAV strain).

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds. A control group with no compound and a positive control group with a known anti-HIV drug (e.g., AZT) are included.

  • Incubation: The treated and control cells are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period of 4-7 days.

  • Assessment of Cytopathic Effect: The protective effect of the compounds is determined by measuring cell viability using methods such as the MTT assay, which quantifies the number of viable cells. The 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from virus-induced death, is then calculated.

Herpes Simplex Virus (HSV) Plaque Reduction Assay

Objective: To determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC₅₀).

Methodology:

  • Cell Monolayer Preparation: A confluent monolayer of susceptible cells (e.g., Vero or primary rabbit kidney cells) is prepared in multi-well plates.

  • Virus Adsorption: The cell monolayer is infected with a known number of plaque-forming units (PFU) of HSV.

  • Compound Overlay: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., DMEM with low-melting-point agarose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated at 37°C for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • IC₅₀ Determination: The IC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory constant (Kᵢ) of the triphosphate form of the nucleoside analog against a specific DNA polymerase.

Methodology:

  • Reaction Mixture: A standard DNA polymerase assay mixture is prepared containing a template-primer (e.g., poly(dA)-oligo(dT)), the four natural deoxynucleoside triphosphates (dNTPs), one of which is radiolabeled (e.g., [³H]dTTP), the purified DNA polymerase enzyme, and appropriate buffer and salt concentrations.

  • Inhibitor Addition: Varying concentrations of the test compound (in its triphosphate form) are added to the reaction mixtures.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.

  • Quantification of DNA Synthesis: The reaction is stopped, and the amount of radiolabeled dNTP incorporated into the newly synthesized DNA is quantified by methods such as trichloroacetic acid (TCA) precipitation followed by scintillation counting.

  • Kᵢ Determination: The Kᵢ value is determined by analyzing the inhibition data using appropriate kinetic models, such as Dixon or Lineweaver-Burk plots.

Experimental_Workflow cluster_0 In Vitro Antiviral/Anticancer Screening cluster_1 Mechanism of Action Studies Cell_Culture Cell Culture (e.g., T4 Lymphocytes, Vero cells) Infection_Treatment Virus Infection & Compound Treatment Cell_Culture->Infection_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Infection_Treatment->Viability_Assay EC50_IC50 Determine EC₅₀/IC₅₀ Viability_Assay->EC50_IC50 Enzyme_Purification Purify Viral/Cellular DNA Polymerase Polymerase_Assay DNA Polymerase Inhibition Assay Enzyme_Purification->Polymerase_Assay Ki_Determination Determine Kᵢ Polymerase_Assay->Ki_Determination

Figure 2: General experimental workflow for evaluating ddC analogs.

Conclusion

The structure-activity relationship of 5-substituted dideoxycytidine analogs is a critical area of research in the development of novel antiviral and anticancer agents. This guide has provided a comparative overview of the biological activities of these compounds, highlighting the significant influence of the 5-substituent. The presented data, along with detailed experimental protocols and a clear visualization of the mechanism of action, serves as a valuable resource for researchers in the field. Future efforts should focus on exploring novel 5-substitutions that can enhance therapeutic efficacy while minimizing off-target toxicities, particularly those associated with the inhibition of mitochondrial DNA polymerase γ.

References

Evaluating the Selectivity of 2',3'-Dideoxy-5-Iodocytidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive evaluation of the selectivity index of the nucleoside analog 2',3'-dideoxy-5-iodocytidine as a potential anti-HIV agent. Through a comparative analysis with established antiretroviral drugs—zidovudine (AZT), lamivudine (3TC), and zalcitabine (ddC)—this document offers researchers, scientists, and drug development professionals critical data on its potential efficacy and toxicity. The findings are supported by a review of available experimental data and detailed methodologies for key assays.

Executive Summary

The therapeutic efficacy of an antiviral compound is often measured by its selectivity index (SI), the ratio of its cytotoxicity (CC50) to its effective concentration (EC50). A higher SI value indicates a more favorable safety profile, as the drug is effective at concentrations far below those that are toxic to host cells. This guide reveals a critical lack of antiviral activity for this compound, drawing parallels from studies on similarly modified 2',3'-dideoxycytidine analogs. In contrast, zidovudine, lamivudine, and zalcitabine exhibit significant anti-HIV activity, and their respective selectivity indices are presented for a comprehensive comparison.

Comparative Analysis of Anti-HIV Activity and Cytotoxicity

Quantitative data on the anti-HIV-1 activity (EC50) and cytotoxicity (CC50) of this compound are not available in the published literature. However, studies on 5-substituted 2',3'-dideoxycytidine analogs have shown that modifications at the 5-position with methyl or bromo groups result in a complete loss of antiviral activity[1]. This strongly suggests that this compound is also likely to be inactive against HIV-1.

In contrast, the comparator drugs—zidovudine, lamivudine, and zalcitabine—are well-characterized nucleoside reverse transcriptase inhibitors (NRTIs) with proven clinical efficacy. The following tables summarize their in vitro anti-HIV-1 activity and cytotoxicity in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.

Table 1: Anti-HIV-1 Activity (EC50) in MT-4 Cells

CompoundEC50 (µM)
This compoundData not available (Likely inactive)
Zidovudine (AZT)0.0004 - 0.0206[2][3]
Lamivudine (3TC)0.1 - 3.1[4][5]
Zalcitabine (ddC)0.02 - 2.4[3][6]

Table 2: Cytotoxicity (CC50) in MT-4 Cells

CompoundCC50 (µM)
This compoundData not available
Zidovudine (AZT)>249[2]
Lamivudine (3TC)Data not available in MT-4 cells
Zalcitabine (ddC)30 - 180[6]

Table 3: Selectivity Index (SI) in MT-4 Cells

CompoundSelectivity Index (CC50/EC50)
This compoundNot applicable
Zidovudine (AZT)>12087
Lamivudine (3TC)Data not available in MT-4 cells
Zalcitabine (ddC)12.5 - 9000

Note: The range of values reflects data from multiple studies with potential variations in experimental conditions.

Experimental Protocols

The data presented in this guide are derived from in vitro assays designed to assess the antiviral efficacy and cytotoxicity of the compounds. The following are detailed methodologies for the key experiments cited.

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay determines the concentration of a compound required to inhibit the cytopathic effects of HIV-1 in MT-4 cells.

  • Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at a predetermined density.

  • Virus Infection: The cells are infected with a standard laboratory strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a specific multiplicity of infection (MOI).

  • Compound Addition: Serial dilutions of the test compounds are added to the infected cell cultures. Control wells with infected, untreated cells and uninfected, untreated cells are included.

  • Incubation: The plates are incubated for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Measurement of Viral Cytopathic Effect: The viability of the cells is determined using a colorimetric method, such as the MTT assay. The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that results in a 50% reduction in the viral cytopathic effect compared to the infected, untreated control.

Cytotoxicity Assay (MTT Assay)

This assay measures the toxicity of a compound to the host cells.

  • Cell Preparation: Uninfected MT-4 cells are seeded in 96-well microtiter plates.

  • Compound Addition: Serial dilutions of the test compounds are added to the cells. Control wells with untreated cells are included.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (typically 4-5 days) under the same conditions.

  • MTT Addition and Solubilization: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is then added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces the viability of the cells by 50% compared to the untreated control.

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibitors

Zidovudine, lamivudine, and zalcitabine belong to the class of nucleoside reverse transcriptase inhibitors (NRTIs). Their mechanism of action involves the inhibition of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into DNA.

NRTI_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication Cycle NRTI NRTI (e.g., AZT, 3TC, ddC) NRTI_MP NRTI-Monophosphate NRTI->NRTI_MP Cellular Kinases NRTI_DP NRTI-Diphosphate NRTI_MP->NRTI_DP Cellular Kinases NRTI_TP NRTI-Triphosphate (Active Form) NRTI_DP->NRTI_TP Cellular Kinases Viral_DNA Viral DNA NRTI_TP->Viral_DNA Incorporation Reverse_Transcriptase Reverse Transcriptase NRTI_TP->Reverse_Transcriptase Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination DNA Chain Termination

Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

NRTIs are prodrugs that are phosphorylated by host cellular kinases to their active triphosphate form. This active form then competes with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Once incorporated, the lack of a 3'-hydroxyl group on the NRTI prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.

Experimental Workflow for Antiviral Drug Screening

The process of evaluating a potential antiviral compound involves a series of well-defined steps to determine its efficacy and safety.

Antiviral_Screening_Workflow cluster_workflow In Vitro Antiviral Screening A Compound Synthesis and Preparation B Cytotoxicity Assay (e.g., MTT Assay) A->B C Antiviral Activity Assay (e.g., HIV-1 in MT-4 cells) A->C D Calculate CC50 B->D E Calculate EC50 C->E F Calculate Selectivity Index (SI = CC50 / EC50) D->F E->F G Lead Compound Identification F->G

Caption: A generalized workflow for in vitro antiviral drug screening.

Conclusion

The available evidence strongly suggests that this compound lacks significant anti-HIV activity, making it an unfavorable candidate for further development as an antiretroviral agent. Structure-activity relationship studies of related compounds indicate that halogen substitution at the 5-position of the cytidine base is detrimental to its antiviral properties. In stark contrast, the established NRTIs—zidovudine, lamivudine, and zalcitabine—demonstrate potent inhibition of HIV-1 replication at concentrations that are significantly lower than their cytotoxic concentrations, resulting in high selectivity indices. This comparative guide underscores the importance of the selectivity index in the early stages of drug discovery and highlights the continued value of established NRTIs in the management of HIV infection. Further research efforts should focus on novel nucleoside analogs with modifications that enhance antiviral activity and improve the safety profile.

References

Safety Operating Guide

Safe Disposal of 2',3'-dideoxy-5-iodocytidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2',3'-dideoxy-5-iodocytidine, a compound requiring careful handling due to its potential health and environmental hazards. Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulatory standards.

I. Hazard Profile and Safety Summary

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Some safety data sheets also indicate that it is suspected of causing cancer.[2][3] Therefore, stringent safety measures must be observed during handling and disposal.

Hazard Classification & Precautionary Statements Reference
GHS Classification Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1]

II. Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1][4]

  • Skin and Body Protection: Impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[1]

III. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to transfer it to an approved waste disposal plant.[1][2][3][5] Do not dispose of this chemical into drains or the general waste stream.

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated, properly labeled, and sealed container.

    • The container should be kept in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Labeling:

    • Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Storage:

    • Store the sealed waste container in a designated hazardous waste storage area until it can be collected by a licensed chemical waste disposal service.

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste by a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the handling requirements.

IV. Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Control the Spill: Prevent further spread of the material. Avoid dust formation if the spill involves the solid form.[4]

  • Cleanup:

    • Wearing the appropriate PPE, carefully sweep or scoop up the spilled solid material and place it into the designated hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional protocols for incident reporting.

V. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have this compound Waste? ppe Wear Appropriate PPE: - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect spill Is there a spill? collect->spill spill_proc Follow Spill Management Protocol spill->spill_proc Yes store Store Sealed Container in Hazardous Waste Area spill->store No spill_proc->collect dispose Arrange for Professional Hazardous Waste Disposal store->dispose end End: Waste Properly Disposed dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2',3'-dideoxy-5-iodocytidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 2',3'-dideoxy-5-iodocytidine. The following procedures are designed to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. While not explicitly classified as a cytotoxic or carcinogenic agent in the provided safety data sheets, its nature as a nucleoside analog warrants handling with care, similar to other cytotoxic compounds. The following table summarizes the required personal protective equipment.

PPE CategoryMinimum RequirementRecommended for High-Risk Activities (e.g., weighing, preparing solutions)
Hand Protection Disposable nitrile gloves (double gloving recommended)Chemotherapy-rated gloves
Eye Protection Safety glasses with side shieldsGoggles or a face shield worn over safety glasses
Body Protection Laboratory coatDisposable, solid-front gown
Respiratory Protection Not generally required for handling in a ventilated enclosureN95 or higher-rated respirator for handling powders outside of a fume hood

Note: All PPE should be removed and disposed of as contaminated waste before leaving the laboratory.

Operational Procedures for Safe Handling

Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage. Should the package be compromised, implement spill procedures immediately.

  • Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials.

  • The recommended storage temperature is -20°C for the powder and -80°C for solutions[1].

Preparation of Solutions:

  • All handling of the powdered form of this compound should be conducted within a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust.

  • Before handling, ensure that a designated waste container for contaminated sharps and non-sharp items is within reach.

  • When weighing the compound, use a disposable weigh boat.

  • To prepare solutions, add the solvent to the vial containing the powder slowly to avoid aerosolization.

  • All equipment used in the preparation, such as spatulas, weigh boats, and magnetic stir bars, should be decontaminated or disposed of as hazardous waste.

Administration in Experimental Systems:

  • When administering this compound to cell cultures or animal models, wear appropriate PPE.

  • Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.

  • All materials that come into contact with the compound, including pipette tips, culture plates, and animal bedding, must be treated as contaminated waste.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning the spill, don the appropriate PPE, including double gloves, a disposable gown, and eye protection. A respirator may be necessary for large spills of powdered material.

  • Contain and Clean:

    • For powders: Gently cover the spill with absorbent pads to avoid raising dust. Dampen the absorbent material with an appropriate solvent (e.g., water or ethanol) to wet the powder.

    • For solutions: Cover the spill with absorbent pads, working from the outside in.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., a 1:10 bleach solution followed by a water rinse), and then wipe with 70% ethanol.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous chemical waste.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Waste TypeDisposal Container
Solid Waste (gloves, gowns, weigh boats, etc.)Labeled, sealed, and puncture-resistant hazardous waste container.
Sharps (needles, contaminated glassware)Labeled, puncture-proof sharps container for hazardous chemical waste.
Liquid Waste (unused solutions, contaminated media)Labeled, leak-proof hazardous chemical waste container.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Work in Ventilated Enclosure a->b c Weigh Compound / Prepare Solution b->c d Administer to Experimental System c->d e Handle Contaminated Materials d->e h Decontaminate Work Surfaces d->h f Segregate Waste e->f g Dispose in Labeled Containers f->g h->g

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.